JH-X-119-01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPGYMGERDXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of JH-X-119-01, a Covalent IRAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JH-X-119-01 is a potent and highly selective, covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity pathways. By irreversibly binding to a specific cysteine residue within the IRAK1 kinase domain, this compound effectively blocks its kinase activity. This targeted inhibition leads to the downstream suppression of the NF-κB signaling cascade, a key driver of inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Mechanism of Action
This compound functions as a targeted covalent inhibitor of IRAK1. Its mechanism of action can be detailed as follows:
-
Selective and Covalent Binding: this compound is designed to specifically target IRAK1. It forms an irreversible covalent bond with the cysteine 302 residue within the kinase domain of IRAK1[1][2]. This covalent linkage is crucial for its high potency and prolonged duration of action. The irreversible nature of this binding effectively removes IRAK1 from the active signaling pool.
-
Inhibition of Kinase Activity: By binding to the kinase domain, this compound allosterically inhibits the catalytic activity of IRAK1. This prevents the autophosphorylation of IRAK1 and its subsequent phosphorylation of downstream substrates, which are essential for signal propagation.
-
Downstream Pathway Inhibition: IRAK1 is a key component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R)[1]. Upon activation, IRAK1 phosphorylates and activates downstream signaling molecules, leading to the activation of the transcription factor NF-κB. By inhibiting IRAK1, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB into the nucleus and the transcription of pro-inflammatory genes, such as IL-6 and TNF-α[1][3].
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| IRAK1 | Biochemical Kinase Assay | 9.3 | [1] |
| IRAK4 | Biochemical Kinase Assay | >10,000 | [1][2] |
| YSK4 | KinomeScan | 57 | [2] |
| MEK3 | KinomeScan | Off-target | [2] |
Table 2: Cellular Activity of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines
| Cell Line | Cell Type | EC50 (µM) | Reference(s) |
| HBL-1 | ABC-DLBCL | 12.10 | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
IRAK1 Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the determination of the in vitro potency of this compound against IRAK1.
Materials:
-
Recombinant human IRAK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant IRAK1 enzyme, and the substrate (MBP).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
MYD88-mutated B-cell lymphoma cell lines (e.g., HBL-1)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each treatment condition relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated NF-κB p65
This protocol is used to assess the effect of this compound on the phosphorylation of the NF-κB p65 subunit, a key indicator of NF-κB pathway activation.
Materials:
-
Cell line of interest (e.g., macrophages or lymphoma cells)
-
Lipopolysaccharide (LPS) or other stimuli to activate the NF-κB pathway
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536) and anti-total NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total NF-κB p65 to confirm equal protein loading.
Intact Protein Mass Spectrometry for Covalent Binding Confirmation
This protocol confirms the covalent modification of IRAK1 by this compound.
Materials:
-
Recombinant human IRAK1 protein
-
This compound
-
Reaction buffer
-
LC-MS system
Procedure:
-
Incubation: Incubate recombinant IRAK1 with an excess of this compound in a reaction buffer for a specified time to allow for covalent bond formation. A control sample with IRAK1 and vehicle (DMSO) should be prepared in parallel.
-
Sample Preparation: Desalt the protein samples to remove unreacted compound and buffer components.
-
LC-MS Analysis:
-
Inject the desalted protein samples into a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the protein from any remaining small molecules.
-
-
Data Acquisition: Acquire mass spectra of the intact protein.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of this compound in the treated sample compared to the control confirms covalent binding.
In Vivo Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model
This protocol evaluates the in vivo efficacy of this compound in a model of severe systemic inflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Dosing: Administer this compound (e.g., 5 or 10 mg/kg) or vehicle to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Induction of Sepsis: After a specified pre-treatment time, induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of LPS (e.g., 20 mg/kg).
-
Monitoring: Monitor the mice for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Record survival over a period of several days.
-
Cytokine Analysis (Optional): At a specified time point post-LPS injection, collect blood samples to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA or a multiplex assay.
-
Data Analysis: Compare the survival curves between the treated and vehicle groups using Kaplan-Meier analysis. Analyze cytokine levels using appropriate statistical tests.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Signaling pathway of IRAK1-mediated NF-κB activation and its inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound.
References
JH-X-119-01 IRAK1 binding site and covalent modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective, covalent inhibitor JH-X-119-01 and its interaction with Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). We will delve into the specifics of its binding site, the nature of its covalent modification, and the downstream effects on IRAK1-mediated signaling pathways. This document synthesizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular and cellular processes.
Introduction to IRAK1 and its Role in Disease
Interleukin-1 receptor-associated kinases (IRAKs) are a family of serine/threonine kinases crucial to the innate immune response.[1][2] Specifically, IRAK1 is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[3] Dysregulation of IRAK1 signaling has been implicated in a variety of neoplastic disorders, including certain B-cell lymphomas like Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), particularly those with the MYD88 L265P mutation.[1][2] This has positioned IRAK1 as a compelling therapeutic target for these and other inflammatory diseases.
This compound: A Potent and Selective Covalent Inhibitor
This compound is a highly potent and selective covalent inhibitor of IRAK1.[4][5] Its development was a strategic effort to improve upon earlier inhibitors by enhancing selectivity and minimizing off-target effects.[1]
Mechanism of Action
This compound functions by forming an irreversible covalent bond with a specific cysteine residue within the kinase domain of IRAK1. This covalent modification permanently inactivates the enzyme, thereby blocking its downstream signaling functions. The irreversible nature of this inhibition offers the potential for prolonged pharmacodynamic effects.
IRAK1 Signaling Pathway and Point of Intervention
The canonical IRAK1 signaling pathway is initiated by the activation of TLRs or IL-1R, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited and phosphorylates IRAK1, leading to its activation and subsequent autophosphorylation. Activated IRAK1 dissociates from the receptor complex and interacts with TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and the expression of pro-inflammatory genes. This compound intervenes by covalently binding to and inactivating IRAK1, thus halting this signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its biochemical potency and cellular activity.
Table 1: Biochemical Potency of this compound
| Target | Apparent IC50 (nM) | Notes |
| IRAK1 | 9[1][5][6] | Highly potent inhibition. |
| IRAK4 | >10,000[1][6] | Demonstrates high selectivity over IRAK4. |
| YSK4 | 57[1] | Identified as an off-target kinase. |
| MEK3 | Inhibition observed | IC50 not determined due to lack of available assays at the time of publication.[1] |
Table 2: Cellular Activity of this compound in MYD88-mutated Cell Lines
| Cell Line | Cell Type | EC50 (µM) |
| BCWM.1 | Waldenström's Macroglobulinemia | 0.59 |
| MWCL-1 | Waldenström's Macroglobulinemia | 1.12 |
| TMD8 | ABC-DLBCL | 2.15 |
| HBL-1 | ABC-DLBCL | 12.10[7] |
| OCI-Ly3 | DLBCL | 9.72 |
Data for Table 2, unless otherwise cited, is derived from the primary publication by Hatcher et al. (2020).
Covalent Binding Site and Modification
Mass spectrometry analysis has been instrumental in identifying the precise binding site of this compound on IRAK1.
Identification of the Covalent Adduct
Liquid chromatography-mass spectrometry (LC-MS) analysis of intact IRAK1 protein treated with this compound confirmed the formation of a covalent bond.[1][7] Further analysis involving proteolytic digestion of the modified IRAK1 followed by tandem mass spectrometry (LC-MS/MS) pinpointed the exact site of modification.
Cysteine 302: The Primary Target
The LC-MS/MS data revealed that this compound irreversibly labels IRAK1 primarily at Cysteine 302 (C302) , with a much lower level of modification observed at Cysteine 307 (C307).[1] The preferential labeling of C302 is reported to be 95%, versus 5% for C307.[1]
Experimental Protocols
While the specific, detailed protocols from the original research by Hatcher et al. are not publicly available, this section outlines the standard methodologies employed for the key experiments.
Biochemical Kinase Assay (Determination of IC50)
The potency of this compound against IRAK1 and other kinases was likely determined using an in vitro kinase assay.
Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The activity is often quantified by measuring the amount of ATP consumed or ADP produced.
Generalized Protocol:
-
Reagents: Recombinant human IRAK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and assay buffer.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup: The IRAK1 enzyme is pre-incubated with the various concentrations of this compound in a microplate well.
-
Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced by measuring luminescence.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., four-parameter logistic regression).
Mass Spectrometry for Covalent Binding Site Mapping
The identification of the covalent binding site is a critical experiment for characterizing covalent inhibitors.
Principle: This method involves treating the target protein with the inhibitor, digesting the protein into smaller peptides, and then using high-resolution mass spectrometry to identify the peptide that has been modified by the inhibitor.
Generalized Workflow:
-
Protein Labeling: Recombinant IRAK1 is incubated with this compound to allow for covalent bond formation. A control sample with DMSO is also prepared.
-
Denaturation, Reduction, and Alkylation: The protein is denatured, and any free cysteine residues are capped (e.g., with iodoacetamide) to prevent non-specific labeling.
-
Proteolytic Digestion: An enzyme such as trypsin is added to digest the protein into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The MS/MS spectra are searched against the known sequence of IRAK1 to identify the peptides. The modified peptide will have a mass shift corresponding to the mass of this compound. The fragmentation pattern in the MS/MS spectrum is then used to pinpoint the exact amino acid residue (C302) that is modified.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. domainex.co.uk [domainex.co.uk]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. img.abclonal.com [img.abclonal.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
JH-X-119-01: A Technical Guide to a Potent and Selective Covalent IRAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-X-119-01 is a novel, highly potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key serine/threonine kinase in innate immune signaling pathways. By irreversibly binding to Cysteine 302 in the IRAK1 kinase domain, this compound effectively blocks downstream signaling cascades, including the activation of NF-κB. This targeted inhibition has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with MYD88 mutations, and has shown efficacy in preclinical models of sepsis. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to this compound, serving as a valuable resource for researchers in immunology, oncology, and drug discovery.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name N-(4-(3-Acrylamidobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₅H₂₀N₆O₃ |
| Molecular Weight | 452.47 g/mol |
| CAS Number | 2227368-54-7 (free base) |
| Appearance | Solid powder |
| Color | Light yellow to yellow |
| Solubility | Sparingly soluble in DMSO, insoluble in PBS |
| SMILES | O=C(NC1=CC=C(NC(C2=CC=CC(NC(C=C)=O)=C2)=O)C=C1)C3=NC(C4=CC=NN4)=CC=C3 |
Storage and Handling:
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Biological Activity
This compound is a highly selective and potent covalent inhibitor of IRAK1.[1][2][3] Its biological activity has been characterized through various in vitro and in vivo studies.
Kinase Inhibitory Activity
This compound demonstrates exceptional selectivity for IRAK1 over other kinases, including the closely related IRAK4.[1][2]
| Target | IC₅₀ (nM) | Notes |
| IRAK1 | 9 | This compound acts as a covalent inhibitor, irreversibly binding to Cysteine 302 of IRAK1.[2][4] This covalent modification is crucial for its high potency.[5] |
| IRAK4 | >10,000 | Exhibits over 1000-fold selectivity for IRAK1 over IRAK4.[1] |
| YSK4 | 57 | An off-target kinase.[1][2] |
| MEK3 | - | Identified as an off-target kinase, but biochemical assays for IC₅₀ determination were not readily available.[1][2] |
In Vitro Cellular Activity
This compound has shown significant anti-proliferative effects in various cancer cell lines, particularly those with mutations in the MYD88 gene, which leads to constitutive activation of the IRAK1 signaling pathway.[1][5][4]
| Cell Line | Cell Type | EC₅₀ (µM) |
| OCI-LY19 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.59 |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 9.72 |
| BCWM.1 | Waldenström's Macroglobulinemia (WM) | ~1-10 |
| TMD8 | ABC Subtype Diffuse Large B-cell Lymphoma (DLBCL) | ~1-10 |
In Vivo Efficacy
Preclinical studies in a mouse model of lipopolysaccharide (LPS)-induced sepsis have demonstrated the in vivo efficacy of this compound.[6]
| Dosage (mg/kg) | Survival Rate (%) |
| 5 | 37.5 |
| 10 | 56.3 |
| Vehicle Control | 13.3 |
Signaling Pathway
This compound exerts its effects by inhibiting the IRAK1 signaling pathway, which is a critical component of the innate immune response triggered by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[7][8][9] Upon ligand binding to these receptors, a signaling complex is formed involving the adaptor protein MyD88, which recruits and activates IRAK family kinases.[7][8][9] IRAK4 phosphorylates and activates IRAK1, which then autophosphorylates and subsequently activates downstream pathways, most notably the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[3][8]
This compound's covalent inhibition of IRAK1 prevents its kinase activity, thereby blocking the phosphorylation of downstream targets and inhibiting the activation of NF-κB.[6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNFα, IFNγ, and IL-6.[6]
Caption: IRAK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay
A general protocol for assessing the inhibitory activity of this compound against IRAK1 can be adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human IRAK1 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.
-
Add the IRAK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for an In Vitro IRAK1 Kinase Inhibition Assay.
Cell Viability Assay
The anti-proliferative effects of this compound on cancer cell lines can be determined using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., OCI-LY19, TMD8)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
CellTiter-Glo® Reagent
-
Opaque-walled multi-well plates
-
Microplate reader
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the EC₅₀ value.
In Vivo Sepsis Model
The efficacy of this compound in a sepsis model can be evaluated in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[10]
-
Sterile syringes and needles
Procedure:
-
Acclimate mice to the laboratory conditions.
-
Prepare the dosing solutions of this compound and the vehicle.
-
Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at specified time points relative to the LPS challenge.
-
Monitor the mice for survival and clinical signs of sepsis over a period of several days.
-
At the end of the study, tissues can be collected for further analysis (e.g., histology, cytokine measurement).
-
Analyze the survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Conclusion
This compound is a valuable research tool for investigating the role of IRAK1 in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for the treatment of IRAK1-driven cancers and inflammatory conditions. This technical guide provides a solid foundation for researchers to design and execute experiments utilizing this potent and selective IRAK1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. Toll-Like Receptor Signaling Licenses IRAK1 For Rapid Activation Of The NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases [imrpress.com]
- 10. immunomart.com [immunomart.com]
Discovery and synthesis of the IRAK1 inhibitor JH-X-119-01
An In-Depth Technical Guide to the Discovery and Synthesis of the IRAK1 Inhibitor JH-X-119-01
Introduction
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a critical role in the innate immune system. As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK1 is integral to initiating inflammatory responses.[1][2][3] Dysregulation of IRAK1 signaling has been implicated in a variety of diseases, including inflammatory conditions, autoimmune disorders, and certain cancers, particularly B-cell lymphomas with MYD88 mutations.[1][4][5] This has positioned IRAK1 as a promising therapeutic target. The development of selective IRAK1 inhibitors is a key objective in precision medicine, aiming to modulate inflammatory responses and inhibit cancer cell proliferation.
This whitepaper details the discovery, synthesis, and preclinical evaluation of this compound, a novel, potent, and highly selective covalent inhibitor of IRAK1.
Discovery and Rationale
The development of this compound began with the lead compound THZ-2-118, a dual inhibitor of IRAK1 and Jun N-terminal kinases (JNKs). While THZ-2-118 showed potent inhibition of IRAK1 with an IC₅₀ of 14.2 nM, its significant activity against JNK1/2/3 limited its utility as a selective IRAK1 probe.[1][4]
The primary goal was to engineer a new compound with enhanced selectivity for IRAK1 over both IRAK4 and the JNK family. Researchers integrated structural features from the THZ series with those of a selective dual IRAK1/4 inhibitor, JH-1-25, to create a hybrid compound.[1] This strategic design led to the creation of this compound, which demonstrated a significant improvement in selectivity and potency.
Mechanism of Action
This compound is a covalent inhibitor that irreversibly binds to IRAK1. Intact protein mass spectrometry studies confirmed that this compound forms a covalent bond with a specific cysteine residue, C302, within the kinase domain of IRAK1.[4][5][6] This irreversible binding ensures a durable and potent inhibition of the kinase's activity. Its covalent nature and high selectivity contribute to its efficacy in both biochemical and cellular assays.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Notes |
| IRAK1 IC₅₀ | 9 nM | Apparent biochemical inhibition.[1][4][7] |
| IRAK4 IC₅₀ | > 10 µM | Demonstrates high selectivity over IRAK4.[4][6][7] |
| Off-Target Kinases | YSK4 (IC₅₀ = 57 nM), MEK3 | Minimal off-target effects identified.[4][7] |
| KINOMEScan Score | S(10) = 0.01 at 1 µM | Indicates exceptional kinome selectivity.[4][8] |
| EC₅₀ in MYD88-mutant cells | 0.59 - 9.72 µM | In a panel of Waldenström's macroglobulinemia (WM) and Diffused Large B-cell Lymphoma (DLBCL) cell lines.[4][7][9] |
| EC₅₀ in HBL-1 cells | 12.10 µM | ABC-DLBCL cell line.[1][6] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Study | Model | Dosing | Key Findings |
| Sepsis | LPS-challenged mice | 5 mg/kg and 10 mg/kg | Increased survival from 13.3% (vehicle) to 37.5% (5 mg/kg) and 56.3% (10 mg/kg) at day 5.[7][10] Reduced lung injury scores.[1] |
| Pharmacokinetics | Mice (IV dosing) | Not specified | Half-life (t₁/₂) = 1.61 hours; Cmax = 9.95 µM; Clearance = 18.84 mL/min/kg.[6] |
| Acute GVHD | Allo-HCT mice | Not specified | Increased survival and decreased acute graft-versus-host disease. Reduced Th1 and Tc1 cells.[11] |
Mandatory Visualizations
Caption: IRAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the development of this compound.
Experimental Protocols
Kinase Inhibition Assay (for IC₅₀ Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of IRAK1 kinase activity.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Recombinant human IRAK1 enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added in a series of dilutions to different wells.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by adding EDTA.
-
A europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (for EC₅₀ Determination)
-
Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method.[9]
-
Cells (e.g., WM or DLBCL cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[9]
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Luminescence is measured using a luminometer.
-
EC₅₀ values are determined by plotting the percentage of viable cells against the log concentration of the compound.
-
Western Blotting for Phospho-Protein Analysis
-
Objective: To assess the effect of this compound on downstream signaling targets of IRAK1.
-
Methodology:
-
Macrophages or other relevant cells are pre-treated with various concentrations of this compound.
-
The cells are then stimulated with an agonist like lipopolysaccharide (LPS) to activate the TLR4/IRAK1 pathway.[7][10]
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-NF-κB p65, phospho-IκBα) and total protein controls.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the phosphorylated protein signal indicates inhibition of the pathway.[7][10]
-
LPS-Induced Sepsis Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a model of severe systemic inflammation.
-
Methodology:
-
Mice are administered a lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal injection to induce septic shock.[7][10]
-
Treatment groups receive this compound (e.g., 5 mg/kg or 10 mg/kg) or a vehicle control at specified time points relative to the LPS challenge.[7][10]
-
Animal survival is monitored and recorded over a period of several days.
-
For mechanistic studies, tissues (e.g., lungs) can be collected for histological analysis to assess injury, and blood samples can be taken to measure cytokine levels (e.g., TNFα, IL-6).[1]
-
Mass Spectrometry for Covalent Target Engagement
-
Objective: To confirm the covalent binding of this compound to IRAK1 and identify the specific amino acid residue involved.
-
Methodology:
-
Recombinant IRAK1 protein is incubated with an excess of this compound.
-
The protein-inhibitor complex is analyzed by intact protein liquid chromatography-mass spectrometry (LC-MS) to confirm the mass shift corresponding to the addition of the inhibitor molecule.[4][5]
-
To identify the binding site, the labeled protein is digested into smaller peptides using an enzyme like trypsin.
-
The resulting peptide mixture is analyzed by nanoflow LC-MS/MS. The MS/MS fragmentation data will reveal the specific peptide that has been modified, and the exact amino acid residue (C302) to which the inhibitor is attached.[8]
-
Conclusion
This compound is a highly potent and selective covalent inhibitor of IRAK1, developed through a rational design strategy to improve upon a less selective lead compound. It effectively and irreversibly binds to C302 of IRAK1, leading to robust inhibition of its kinase activity. Preclinical data demonstrates its efficacy in reducing inflammatory signaling and inducing cell death in MYD88-mutated lymphoma cells.[4][5] Furthermore, in vivo studies have shown its potential to ameliorate conditions driven by hyperinflammation, such as sepsis.[1] The synergistic effect observed when combined with the BTK inhibitor ibrutinib suggests promising future therapeutic strategies in B-cell malignancies.[1][5] this compound represents a valuable chemical probe for studying IRAK1 biology and a strong candidate for further therapeutic development.
References
- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iwmf.com [iwmf.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of IL-1 Receptor-Associated Kinase 1 Decreases Murine Acute Graft-versus-Host Disease While Preserving the Graft-versus-Lymphoma Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
JH-X-119-01: A Deep Dive into its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinase selectivity profile of JH-X-119-01, a potent and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Understanding the precise interactions of this compound with the human kinome is critical for its development as a therapeutic agent and its application as a chemical probe.
Executive Summary
This compound is a highly selective inhibitor of IRAK1, demonstrating a nanomolar potency for its primary target and minimal off-target activity across the human kinome.[1][2][3][4][5][6][7] Its covalent mechanism of action, targeting a specific cysteine residue, contributes to its high potency and selectivity.[1][2][3][5] This document details the quantitative selectivity data, the experimental methodologies used for its determination, and the signaling pathway context of its primary target.
Kinase Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated, primarily through broad-panel kinase screening and biochemical assays. The compound exhibits exceptional selectivity for IRAK1.
Quantitative Inhibition Data
The following table summarizes the inhibitory activity of this compound against its primary target and other kinases.
| Kinase Target | IC50 (nM) | Notes |
| IRAK1 | 9 | Primary target, potent inhibition.[1][4][7][8] |
| IRAK4 | >10,000 | No significant inhibition observed up to 10 µM.[1][2][3][4][5] |
| YSK4 | 57 | Identified as a secondary, off-target kinase.[1][4][5][8] |
| MEK3 | Not Determined | Identified as a potential off-target, but biochemical assays were not commercially available at the time of initial studies.[1][5][8] |
A KINOMEScan selectivity score (S(10)) of 0.01 at a 1 µM concentration further underscores the remarkable selectivity of this compound.[1][8]
Experimental Methodologies
The characterization of this compound's selectivity involved several key experimental techniques.
Kinome-Wide Selectivity Screening
A comprehensive assessment of kinase selectivity was performed using the KINOMEScan™ platform.
-
Principle: This competition binding assay quantitatively measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound.
-
Protocol: this compound was screened against a panel of 468 human kinases at a concentration of 1 µM. The amount of kinase bound to the solid support was measured, and the results were used to identify off-target kinases.
Biochemical IC50 Determination
Standard biochemical assays were employed to determine the half-maximal inhibitory concentration (IC50) for the identified primary and off-target kinases.
-
Principle: These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Protocol: A typical protocol involves incubating the purified kinase with its specific substrate and ATP. The rate of substrate phosphorylation is measured, often through the detection of a labeled phosphate group or a specific antibody. This is repeated across a range of this compound concentrations to generate a dose-response curve from which the IC50 is calculated.
Mass Spectrometry for Covalent Modification
The covalent inhibitory mechanism of this compound was confirmed through mass spectrometry.
-
Principle: By analyzing the mass of the IRAK1 protein before and after incubation with this compound, a mass shift corresponding to the addition of the compound can be detected, confirming a covalent bond.
-
Protocol: Intact IRAK1 protein was incubated with this compound. The resulting protein-inhibitor complex was then analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the covalent adduction.[1] Further digestion of the complex followed by tandem mass spectrometry (MS/MS) identified the specific site of covalent modification as Cysteine 302.[1][2][3][5]
Signaling Pathway Context
IRAK1 is a critical serine/threonine kinase that functions as a key downstream effector in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response.
Dysregulation of IRAK1 signaling, particularly through mutations in the upstream adaptor protein MYD88, is a hallmark of certain B-cell lymphomas, such as Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1] In these cancers, the mutated MYD88 protein constitutively recruits and activates IRAK1, leading to the downstream activation of the NF-κB transcription factor, which promotes cell survival and proliferation.[2][3]
The diagram below illustrates the canonical TLR/IL-1R signaling pathway and the central role of IRAK1.
Caption: The role of IRAK1 in the TLR/IL-1R signaling pathway and its inhibition by this compound.
The workflow for identifying and characterizing a selective kinase inhibitor like this compound is a multi-step process.
Caption: A generalized workflow for the discovery and characterization of a selective kinase inhibitor.
Conclusion
This compound is a highly potent and exceptionally selective covalent inhibitor of IRAK1. Its well-defined selectivity profile, with minimal off-target effects, makes it a valuable tool for studying IRAK1 biology and a promising candidate for therapeutic development in diseases driven by dysregulated IRAK1 signaling, such as certain B-cell malignancies. The detailed characterization of its interactions with the human kinome provides a solid foundation for its continued investigation and potential clinical translation.
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validate User [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | IRAK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. iwmf.com [iwmf.com]
A Comprehensive Review of JH-X-119-01: A Covalent Inhibitor of IRAK1
This technical guide provides an in-depth review of the current literature on JH-X-119-01, a novel and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting IRAK1 in various diseases, including B-cell lymphomas and inflammatory conditions.
Core Concepts: IRAK1 and its Role in Signaling
Interleukin-1 receptor-associated kinases (IRAKs) are crucial serine/threonine kinases that play a pivotal role in initiating the innate immune response.[1] The IRAK family, consisting of IRAK1, IRAK2, IRAK3, and IRAK4, are key components of the signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon activation by pathogens or inflammatory cytokines, these receptors recruit IRAK family members, leading to a signaling cascade that results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[3][4] Dysregulation of IRAK1 signaling has been implicated in a variety of pathological conditions, including autoimmune diseases, chronic inflammation, and certain cancers.[5]
This compound has emerged as a potent and selective tool to probe the function of IRAK1 and as a potential therapeutic agent.
Biochemical and Cellular Activity of this compound
This compound is a covalent inhibitor that irreversibly binds to IRAK1 at cysteine 302 (C302).[1][6] This targeted covalent modification leads to potent and selective inhibition of IRAK1 kinase activity.
Table 1: Biochemical and Cellular Potency of this compound
| Target | Assay Type | Metric | Value | Reference |
| IRAK1 | Biochemical | IC50 | 9.3 nM (apparent) | [6] |
| IRAK4 | Biochemical | Inhibition | No inhibition up to 10 µM | [6][7] |
| YSK4 | Kinase Assay | IC50 | 57 nM | [1][7] |
| MEK3 | Kinase Assay | Inhibition | Off-target inhibition observed | [1][6] |
| MYD88-mutated WM and ABC-DLBCL cells | Antiproliferative | EC50 | 0.59 to 9.72 µM | [7][8] |
| HBL-1 (ABC-DLBCL cell line) | Cell-killing | EC50 | 12.10 µM | [6] |
This compound demonstrates exceptional selectivity for IRAK1. A KINOMEScan profiling against 468 kinases revealed a high degree of selectivity, with only YSK4 and MEK3 identified as off-target kinases.[1]
In Vivo Pharmacology and Efficacy
In vivo studies have demonstrated the therapeutic potential of this compound in models of sepsis.
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Species | Dosing | Value | Reference |
| Half-life | Mouse | IV | 1.61 hours | [6] |
| Cmax | Mouse | IV | 9.95 µM | [6] |
| Clearance | Mouse | IV | 18.84 mL/min/kg | [6] |
| Efficacy (Sepsis Model) | Mouse | 5 mg/kg | 37.5% survival at day 5 | [7][9] |
| Efficacy (Sepsis Model) | Mouse | 10 mg/kg | 56.3% survival at day 5 | [7][9] |
Treatment with this compound in a lipopolysaccharide (LPS)-induced sepsis mouse model resulted in increased survival.[6] The compound was shown to decrease the phosphorylation of NF-κB and the mRNA levels of pro-inflammatory cytokines IL-6 and TNFα in LPS-treated macrophages.[6][9]
Experimental Methodologies
A summary of the key experimental protocols used to characterize this compound is provided below.
Biochemical Kinase Assays
-
Objective: To determine the in vitro potency of this compound against IRAK1 and other kinases.
-
Methodology: A fixed-time point biochemical assay was used to measure the enzymatic activity of IRAK1. The IC50 value was determined by assessing the concentration of this compound required to inhibit 50% of the kinase activity. Kinome-wide selectivity was assessed using the KINOMEScan profiling service, which measures the binding of the compound to a large panel of kinases.[1]
Mass Spectrometry for Covalent Labeling
-
Objective: To confirm the covalent binding of this compound to IRAK1 and identify the specific amino acid residue involved.
-
Methodology: Intact protein mass spectrometry was performed on IRAK1 protein incubated with this compound. The mass shift corresponding to the addition of the compound confirms covalent binding. To identify the binding site, the labeled protein was digested, and the resulting peptides were analyzed by nanoflow liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analysis identified Cysteine 302 as the primary site of covalent modification.[1][6]
Cell Viability and Proliferation Assays
-
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cell lines.
-
Methodology: A panel of MYD88-mutated B-cell lymphoma cell lines were treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The EC50 values were calculated from the resulting dose-response curves.[10]
In Vivo Sepsis Model
-
Objective: To assess the in vivo efficacy of this compound in a model of severe inflammation.
-
Methodology: Sepsis was induced in mice by intraperitoneal injection of a lethal dose of lipopolysaccharide (LPS). Mice were then treated with this compound at different doses (e.g., 5 mg/kg and 10 mg/kg). Survival was monitored over several days. In some studies, blood and tissue samples were collected to analyze inflammatory markers such as cytokine levels and immune cell populations.[6][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the IRAK1 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: IRAK1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound is a potent, selective, and covalent inhibitor of IRAK1 with demonstrated activity in both in vitro and in vivo models of diseases driven by IRAK1 signaling. Its well-characterized mechanism of action and favorable preclinical data make it a valuable research tool and a promising lead compound for the development of novel therapeutics. Further studies are warranted to explore its full therapeutic potential in a broader range of diseases, including various cancers and autoimmune disorders. The synergistic effects observed with other targeted agents, such as the BTK inhibitor ibrutinib, suggest that combination therapies involving this compound could be a particularly effective strategy.[1][6]
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK1 - Wikipedia [en.wikipedia.org]
- 4. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK1 modulators and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iwmf.com [iwmf.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Novel Kinase Inhibitors: A Case Study with TG-1701
Disclaimer: Publicly available information on the specific compound JH-X-119-01, an IRAK-1 inhibitor, is limited. To fulfill the detailed requirements of this technical guide, we will use the novel, orally available, and covalently-bound Bruton's Tyrosine Kinase (BTK) inhibitor, TG-1701 , as a comprehensive case study. TG-1701 has a more extensive public dataset from clinical trials, allowing for a thorough examination of its pharmacokinetic and pharmacodynamic properties in the format requested.
Introduction to TG-1701
TG-1701 is an investigational, orally administered, once-daily, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is a key driver of B-cell proliferation and survival.[1] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies. By covalently binding to BTK, TG-1701 effectively blocks its downstream signaling, making it a promising therapeutic agent for these diseases.[1][2] In preclinical studies, TG-1701 has demonstrated high selectivity for BTK compared to other kinases, suggesting a potential for a favorable safety profile with fewer off-target effects.[3][4]
Pharmacokinetics (PK)
The pharmacokinetic profile of TG-1701 has been evaluated in a Phase 1 dose-escalation study in patients with relapsed/refractory B-cell malignancies.[3] The key parameters are summarized below.
Quantitative Pharmacokinetic Data
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1 to 4 hours post-dose | [3] |
| Half-life (t1/2) | 2.24 hours | [3] |
| Clearance (CL/F) | 55.4 L/hr | [3] |
Experimental Protocol: Pharmacokinetic Analysis
The pharmacokinetic properties of TG-1701 were assessed in patients enrolled in a Phase 1, open-label, dose-escalation study (NCT03671590).[3][5]
-
Study Population: Patients with relapsed or refractory B-cell malignancies who had received at least one prior standard therapy.[3]
-
Dosing Regimen: TG-1701 was administered orally once daily (QD) in continuous 28-day cycles at escalating doses of 100 mg, 200 mg, and 300 mg.[3]
-
Sample Collection: Blood samples were collected at various time points post-dose to determine the plasma concentration of TG-1701.
-
Analytical Method: Plasma concentrations of TG-1701 were quantified using a validated analytical method (details not publicly available).
-
Data Analysis: Pharmacokinetic parameters such as Tmax, t1/2, and clearance were calculated from the plasma concentration-time data.
Pharmacodynamics (PD)
The pharmacodynamic effects of TG-1701 were primarily assessed by measuring the occupancy of the BTK enzyme in peripheral blood mononuclear cells (PBMCs) of treated patients.[3]
Quantitative Pharmacodynamic Data
| Parameter | Finding | Reference |
| BTK Occupancy | Near complete BTK occupancy was achieved in all patients at all dose levels. | [3] |
Experimental Protocol: BTK Occupancy Assay
-
Sample Collection: Peripheral blood samples were collected from patients at specified time points during the treatment cycle.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from the whole blood samples.
-
Occupancy Measurement: The level of BTK occupancy was determined using a specialized assay (specific details of the assay are proprietary but likely involve a probe that binds to the unoccupied BTK active site).
-
Data Analysis: The percentage of BTK occupancy was calculated to evaluate the extent and duration of target engagement by TG-1701.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and its inhibition by TG-1701.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of TG-1701 on BTK.
Experimental Workflow for Phase 1 Clinical Trial
The diagram below outlines the workflow of the Phase 1 clinical trial for TG-1701.
Caption: Workflow of the Phase 1 dose-escalation study for TG-1701.
Clinical Activity and Safety
Preliminary Antitumor Activity
In the Phase 1 study, TG-1701 demonstrated encouraging preliminary antitumor activity. Partial responses were observed even at the lowest dose of 100 mg QD.[3] In dose-expansion cohorts, objective response rates (ORRs) were high, with a 95% ORR in patients with chronic lymphocytic leukemia (CLL) treated with the 200 mg dose.[6]
Safety and Tolerability
TG-1701 has been generally well-tolerated.[7] No dose-limiting toxicities were observed in the dose-escalation phase of the study.[3] The most common treatment-related adverse events included neutropenia, diarrhea, nausea, bruising, and infection.[3]
Conclusion
TG-1701 is a novel, selective, and irreversible BTK inhibitor with a favorable pharmacokinetic and pharmacodynamic profile. It demonstrates near-complete target engagement at all tested doses and has shown promising clinical activity and a manageable safety profile in early clinical trials. Further investigation in later-phase studies is warranted to fully elucidate its therapeutic potential in the treatment of B-cell malignancies.
References
Methodological & Application
Application Notes and Protocols for JH-X-119-01 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), in cell culture experiments. This compound has shown significant anti-proliferative effects in cancer cell lines with activating mutations in the MyD88 signaling pathway, particularly in B-cell lymphomas. It has also been demonstrated to modulate inflammatory responses in macrophages.
Mechanism of Action
This compound is an irreversible inhibitor of IRAK1, a key serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3][4] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK family members, leading to the phosphorylation and activation of IRAK1. Activated IRAK1 then initiates a downstream signaling cascade, culminating in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines and cell survival genes.[5][6] this compound covalently binds to cysteine 302 in the kinase domain of IRAK1, thereby blocking its kinase activity and subsequent downstream signaling.[1][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Notes |
| IRAK1 | Biochemical Assay | 9.3 nM | Highly selective against IRAK1.[1][7] |
| IRAK4 | Biochemical Assay | >10 µM | No significant inhibition observed.[1][7] |
| YSK4 | Biochemical Assay | 57 nM | Identified as a potential off-target kinase.[4] |
| MEK3 | Biochemical Assay | - | Identified as a potential off-target kinase.[4] |
Table 2: Cellular Activity of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Additional Information |
| HBL-1 | Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) | 12.10 | Demonstrates moderate cell-killing effects as a single agent.[1][8] |
| BCWM.1 | Waldenström's Macroglobulinemia (WM) | 0.59 - 9.72 | Shows synergistic tumor cell killing when combined with the BTK inhibitor ibrutinib.[9] |
| TMD8 | Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) | 0.59 - 9.72 | Synergistic effects observed with ibrutinib.[10] |
Signaling Pathway Diagram
Caption: IRAK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture of MYD88-Mutated B-Cell Lymphoma Lines
This protocol is applicable to cell lines such as HBL-1 and BCWM.1.
Materials:
-
HBL-1 or BCWM.1 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (or GlutaMAX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[9] For BCWM.1, also add 2 mM L-glutamine.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture cells in suspension at a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.[5] Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Splitting: Monitor cell density every 2-3 days. To split the culture, determine the cell density and viability using a hemocytometer and trypan blue exclusion. Dilute the cell suspension to the seeding density of approximately 0.5 x 10⁶ cells/mL in a new culture flask with fresh complete growth medium.
Cell Viability Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
MYD88-mutated B-cell lymphoma cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a density of 10,000 to 50,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock in DMSO. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from the no-cell control wells from all other measurements. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the EC50 value using a suitable software with a non-linear regression curve fit.
Western Blot Analysis of NF-κB Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and p65.
Materials:
-
MYD88-mutated B-cell lymphoma cells
-
Complete growth medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate at a density of 1-2 x 10⁶ cells/mL. Treat the cells with this compound at various concentrations (e.g., 1-10 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control (e.g., β-actin).
RT-qPCR for Cytokine mRNA Expression in Macrophages
This protocol measures the effect of this compound on the expression of pro-inflammatory cytokine genes like IL-6 and TNF-α in macrophage cell lines (e.g., RAW 264.7 or THP-1) stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (IL-6, TNF-α) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in a 12-well plate and allow them to adhere overnight. Pre-treat the cells with this compound (e.g., 10 µM) for 1-2 hours.[11] Then, stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include appropriate controls (untreated, LPS only, this compound only).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template. b. Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the reference gene.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. CellTiter-Glo® cell viability assay [bio-protocol.org]
- 5. HBL-1 Cells | Human Lymphoma Cell Line | abm | Applied Biological Materials Inc. [abmgood.com]
- 6. ch.promega.com [ch.promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. iwmf.com [iwmf.com]
- 9. Immunophenotyping of Waldenströms Macroglobulinemia Cell Lines Reveals Distinct Patterns of Surface Antigen Expression: Potential Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for JH-X-119-01 in a Mouse Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of JH-X-119-01, a potent and selective Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) inhibitor, in a mouse model of sepsis. The protocols detailed below are intended to assist in the investigation of the therapeutic potential of this compound in preclinical sepsis research.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. This compound is a selective inhibitor of IRAK1, a key signaling molecule in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which are critical in the inflammatory cascade of sepsis.[1][2][3] By inhibiting IRAK1, this compound has been shown to ameliorate the detrimental effects of lipopolysaccharide (LPS)-induced sepsis in mice, suggesting its potential as a therapeutic agent.[4][5][6][7]
This compound selectively inhibits IRAK1 with an IC50 of 9 nM, while showing no significant inhibition of IRAK4 at concentrations up to 10 μM.[4][8][9] This selectivity is crucial as it may offer a more targeted therapeutic approach with potentially fewer off-target effects. In vitro studies have demonstrated that this compound decreases the phosphorylation of NF-κB and reduces the mRNA levels of pro-inflammatory cytokines such as IL-6 and TNFα in LPS-treated macrophages.[1][4][6][7]
Mechanism of Action: IRAK1 Signaling Pathway in Sepsis
The binding of LPS to TLR4 on macrophages initiates a signaling cascade that is central to the pathogenesis of sepsis. This leads to the recruitment of adaptor proteins, including MyD88, and subsequent activation of IRAK4 and IRAK1.[1][3][10] Activated IRAK1 plays a pivotal role in the downstream activation of the NF-κB pathway, a master regulator of inflammatory gene expression.[2] this compound exerts its therapeutic effect by selectively inhibiting the kinase activity of IRAK1, thereby disrupting this inflammatory signaling cascade.
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in a lipopolysaccharide (LPS)-induced sepsis mouse model. The following tables summarize the key quantitative findings.
Table 1: Survival Rate in LPS-Induced Sepsis Mouse Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (Day 5) |
| Vehicle Control | - | Intraperitoneal | 13.3%[4][7] |
| This compound | 5 | Intraperitoneal | 37.5%[4][7] |
| This compound | 10 | Intraperitoneal | 56.3%[4][7] |
Table 2: Effect of this compound on Inflammatory Markers in LPS-Treated Macrophages
| Treatment | Target | Effect |
| This compound (10 µM) | Phosphorylation of NF-κB | Decreased[4][6][7] |
| This compound (10 µM) | mRNA levels of IL-6 | Decreased[4][6][7] |
| This compound (10 µM) | mRNA levels of TNFα | Decreased[4][6][7] |
Experimental Protocols
Two common and well-established mouse models of sepsis are presented here: the Lipopolysaccharide (LPS)-Induced Sepsis Model and the Cecal Ligation and Puncture (CLP) Model.[11][12]
Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis Model
This model is characterized by the administration of a bolus of LPS to induce a systemic inflammatory response that mimics key aspects of sepsis.[11]
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 055:B5)[13]
-
Sterile, pyrogen-free saline
-
Appropriate animal housing and care facilities
-
Syringes and needles for injection
Experimental Workflow:
Procedure:
-
Animal Acclimation: House C57BL/6 mice under standard conditions (23±2°C, 65±5% humidity, 12 h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.[13]
-
Group Allocation: Randomly assign mice to the following groups (n=12-15 per group):
-
Vehicle Control + LPS
-
This compound (5 mg/kg) + LPS
-
This compound (10 mg/kg) + LPS
-
Saline Control (no LPS, no treatment)
-
-
Preparation of Reagents:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO and further diluted in saline).
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., for a 20 mg/kg dose).[13]
-
-
Administration of this compound: Administer the prepared this compound solution or vehicle intraperitoneally (i.p.) to the respective groups. A pre-treatment time of 30 minutes before LPS challenge is a common practice.[13]
-
Induction of Sepsis: Inject LPS (20 mg/kg body weight) intraperitoneally to all groups except the saline control group.[4][13] The control group should receive an equivalent volume of sterile saline.
-
Monitoring and Data Collection:
-
Monitor the survival of the animals for a predetermined period (e.g., 5 days).[4]
-
At specified time points, blood and tissue samples can be collected for analysis of cytokine levels, organ damage markers, and other relevant parameters.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for sepsis research as it more closely mimics the polymicrobial nature of clinical sepsis.[14][15]
Materials:
-
This compound
-
C57BL/6 mice (male, 7-9 weeks old)[14]
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 2-0 silk)[17]
-
Wound clips
-
Sterile saline
Experimental Workflow:
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using an approved protocol. Shave the abdomen and disinfect the area with an antiseptic solution.[14][18]
-
Surgical Procedure:
-
Make a midline incision to expose the peritoneal cavity.[18]
-
Carefully exteriorize the cecum.
-
Ligate the distal one-third of the cecum with a silk suture, ensuring not to obstruct the bowel.[18]
-
Puncture the ligated cecum once or twice with a 22 or 25-gauge needle.[16][19] A small amount of fecal matter may be extruded.[18]
-
Return the cecum to the abdominal cavity.
-
Close the peritoneum and skin in layers using sutures and/or wound clips.[14]
-
-
Sham Control: For the sham group, perform the same surgical procedure, including exteriorizing the cecum, but without ligation and puncture.[17]
-
Post-Operative Care and Treatment:
-
Immediately after surgery, administer subcutaneous sterile saline for fluid resuscitation.[14]
-
Administer this compound or vehicle at the desired dose and time point (e.g., post-CLP).
-
-
Monitoring: Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, decreased body temperature) and survival.
Conclusion
This compound presents a promising therapeutic strategy for sepsis by selectively targeting IRAK1. The provided protocols for LPS-induced and CLP-induced sepsis in mice offer a framework for further investigation into the efficacy and mechanism of action of this compound. Careful adherence to these protocols and appropriate animal care are essential for obtaining reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of interleukin-1 receptor-associated kinase 1 ameliorates lipopolysaccharide-induced sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]
- 11. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Mouse model of LPS-induced sepsis [bio-protocol.org]
- 14. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 16. Cecal ligation and puncture (CLP) in mice [bio-protocol.org]
- 17. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for JH-X-119-01 in MYD88-Mutated Lymphoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel, highly selective IRAK1 inhibitor, JH-X-119-01, and its therapeutic potential in MYD88-mutated B-cell lymphomas. Detailed protocols for key experiments are included to facilitate further research and development.
Introduction
Activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene are prevalent in several B-cell malignancies, including Waldenström's Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][2] These mutations lead to constitutive activation of the NF-κB signaling pathway, promoting tumor cell growth and survival.[1][2] The signaling cascade is mediated through two divergent pathways involving Bruton's tyrosine kinase (BTK) and Interleukin-1 Receptor-Associated Kinase 1 and 4 (IRAK1/4).[1][2] While the BTK inhibitor ibrutinib has shown clinical efficacy, responses are often partial, suggesting persistent signaling through the IRAK pathway contributes to cell survival.[1][2]
This compound is a potent and highly selective covalent inhibitor of IRAK1.[3][4] It has demonstrated significant anti-proliferative effects in MYD88-mutated lymphoma cells and exhibits synergistic tumor cell killing when combined with ibrutinib.[1][3] These characteristics make this compound a promising therapeutic agent for these cancers.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| Biochemical IC50 (IRAK1) | 9.3 nM | Biochemical Assay | [1][2] |
| Biochemical IC50 (IRAK4) | > 10 µM | Biochemical Assay | [1][2] |
| Off-target Kinases (IC50) | YSK4 (57 nM), MEK3 | KinomeScan | [3][5] |
| Cellular EC50 | 0.59 - 9.72 µM | Panel of MYD88-mutated WM and DLBCL cell lines | [3][5] |
| Cellular EC50 (HBL-1) | 12.10 µM | ABC-DLBCL cell line | [2][6] |
In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Half-life (t1/2) | 1.61 hours | Intravenous (IV) | [1][2] |
| Maximum Concentration (Cmax) | 9.95 µM | Intravenous (IV) | [1][2] |
| Clearance | 18.84 mL/min/kg | Intravenous (IV) | [1][2] |
Synergistic Effects of this compound with Ibrutinib
| Cell Line | Combination | Effect | Reference |
| MYD88-mutated WM cells | This compound + Ibrutinib | Synergistic tumor cell killing | [1][2] |
| MYD88-mutated ABC-DLBCL cells | This compound + Ibrutinib | Synergistic tumor cell killing and suppression of NF-ĸB activation | [1][2] |
Signaling Pathway and Experimental Workflow
Caption: MYD88 signaling pathway and points of inhibition.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo pharmacokinetic study [bio-protocol.org]
- 4. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 5. iwmf.com [iwmf.com]
- 6. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JH-X-119-01 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-X-119-01 is a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical signaling node in innate immunity.[1][2] Dysregulation of the IRAK1 signaling pathway is implicated in various inflammatory diseases and certain cancers.[2][3] this compound has demonstrated therapeutic potential in preclinical animal models, particularly in the context of sepsis and acute graft-versus-host disease (aGVHD). These notes provide a comprehensive overview of the in vivo administration of this compound, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: IRAK1 Signaling Pathway
This compound exerts its effects by selectively and irreversibly binding to a cysteine residue (C302) in the kinase domain of IRAK1.[2] This covalent modification blocks the kinase activity of IRAK1, thereby inhibiting downstream signaling cascades, most notably the activation of the transcription factor NF-κB.[1][3] The inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines such as IL-6 and TNFα, which are key mediators of the inflammatory response in conditions like sepsis.[1][3]
References
Application Notes and Protocols for Cell Viability Assay with JH-X-119-01 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effect of JH-X-119-01, a potent and selective IRAK1 inhibitor, on cell viability. The provided protocols and data are intended to assist in the design and execution of experiments to evaluate the cytotoxic and anti-proliferative effects of this compound in relevant cancer cell lines.
Introduction
This compound is a novel, highly potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] Dysregulation of IRAK1 signaling is implicated in various neoplastic disorders, including B-cell lymphomas with MYD88 mutations.[1][3][4] this compound acts by irreversibly binding to cysteine 302 of IRAK1, leading to the inhibition of its kinase activity.[1][2][4][5] This inhibition disrupts downstream signaling cascades, primarily the NF-κB pathway, which is crucial for the survival and proliferation of certain cancer cells.[4][5][6][7] These notes provide detailed protocols for assessing the impact of this compound on cell viability, along with relevant signaling pathway information and quantitative data from published studies.
Mechanism of Action of this compound
This compound selectively targets IRAK1, a serine/threonine kinase. The canonical signaling pathway initiated by TLR or IL-1R activation involves the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK family kinases. IRAK4 phosphorylates and activates IRAK1, which then interacts with TRAF6, leading to the activation of the IKK complex and subsequent degradation of IκBα. This allows for the nuclear translocation of NF-κB transcription factors, promoting the expression of pro-survival and pro-inflammatory genes. By covalently inhibiting IRAK1, this compound effectively blocks this signaling cascade, leading to decreased NF-κB activity and subsequent cancer cell death.[4][5][6][7]
Quantitative Data Summary
The following table summarizes the reported biochemical potency and cellular activity of this compound in various cancer cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical IC50 | IRAK1 | 9 nM | [1][2][8] |
| IRAK4 | >10 µM | [1][2][9] | |
| YSK4 | 57 nM | [1][2] | |
| Cellular EC50 | Waldenström's Macroglobulinemia (WM) | ||
| BCWM.1 (MYD88 L265P) | 0.59 µM | [1] | |
| MWCL-1 (MYD88 L265P) | 1.34 µM | [1] | |
| Activated B-cell Diffuse Large B-cell Lymphoma (ABC-DLBCL) | |||
| TMD8 (MYD88 L265P) | 2.4 µM | [10] | |
| HBL-1 (MYD88 L265P) | 9.72 µM | [1] | |
| Other B-cell Lymphoma | |||
| OCI-Ly3 (MYD88 WT) | 4.96 µM | [1] | |
| RPMI-8226 (MYD88 mutant) | 5.13 µM | [10] |
Experimental Protocols
This section provides detailed protocols for assessing cell viability following treatment with this compound. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity and simple "add-mix-measure" format. An alternative colorimetric method, the MTT assay, is also described.
Experimental Workflow
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the Promega technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2][3][4][5]
Materials:
-
Cancer cell lines of interest (e.g., TMD8, HBL-1, BCWM.1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. The optimal cell number per well should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells/well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to generate a dose-response curve. A typical concentration range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability data against the log concentration of this compound.
-
Determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)).
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity.[8][11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Clear flat-bottom 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the CellTiter-Glo® protocol, using a clear flat-bottom 96-well plate.
-
-
Assay Procedure:
-
After the 72-hour incubation with this compound, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Follow step 4 as described in the CellTiter-Glo® protocol to analyze the data and determine the EC50 value.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of the IRAK1 inhibitor this compound on cancer cell viability. The choice of assay will depend on the specific experimental needs and available equipment. By following these detailed procedures, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound. It is recommended to perform these assays in cell lines with known MYD88 and IRAK1 status to better understand the compound's mechanism of action.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
JH-X-119-01 solubility issues and recommended solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-X-119-01.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The most highly recommended solvent for dissolving this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is advised to use fresh, moisture-free DMSO to ensure optimal solubility.[1]
Q2: What is the solubility of this compound in common solvents?
A2: this compound exhibits high solubility in DMSO. However, it is considered insoluble in water and ethanol.[1] There is some variability in the exact solubility values reported for DMSO across different suppliers. For a detailed comparison, please refer to the solubility data table below.
Q3: I am having trouble dissolving this compound in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound, even below the maximum stated solubility, consider the following troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of the compound.[1] Always use fresh, anhydrous DMSO.
-
Sonication: Gentle sonication can help to break up particulates and accelerate the dissolution process.[2]
-
Gentle Heating: Gently warming the solution to 45°C can also aid in dissolution.[2]
Q4: How should I prepare this compound for in vivo animal experiments?
A4: Preparing this compound for in vivo studies requires a multi-step process involving co-solvents due to its poor aqueous solubility. A common method involves first dissolving the compound in DMSO and then creating a formulation with other agents like PEG300, Tween-80, and saline or corn oil.[1][4] It is crucial that the mixed solution is used immediately for the best results.[1] For a detailed protocol, please see the Experimental Protocols section.
Q5: How should I store stock solutions of this compound?
A5: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot your stock solution into smaller, single-use volumes.[5] Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][2][4]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that values may vary between batches and suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 276.27 | Ultrasonic assistance may be needed.[4] |
| DMSO | 90 | 198.91 | Use fresh DMSO.[1] |
| DMSO | 12 | 26.52 | Sonication is recommended.[2] |
| DMSO | - | 10 | - |
| Water | Insoluble | - | -[1] |
| Ethanol | Insoluble | - | -[1] |
| In vivo formulation | ≥ 1.98 | ≥ 4.38 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (in vitro)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 452.46 g/mol ). For example, for 1 mL of a 10 mM solution, weigh 4.52 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution until the compound is fully dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 45°C.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Dosing Solution for in vivo Studies
This protocol is an example, and the final concentrations and volumes should be adjusted based on the specific experimental requirements.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 45 mg/mL or 90 mg/mL).[1] Ensure it is fully dissolved.
-
Formulation (PEG-based):
-
For a 1 mL final solution, take 50 µL of the 90 mg/mL clarified DMSO stock solution.[1]
-
Add 400 µL of PEG300 and mix until the solution is clear.[1]
-
Add 50 µL of Tween-80 and mix thoroughly until clear.[1]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[1]
-
This solution should be prepared fresh and used immediately.[1]
-
-
Formulation (Oil-based):
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway Context
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][6] IRAK1 is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor, which plays a crucial role in the innate immune response. Inhibition of IRAK1 can modulate the production of inflammatory cytokines.
References
Technical Support Center: JH-X-119-01 In Vivo Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of JH-X-119-01 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the mechanism of action for this compound?
This compound is a potent, highly selective, and irreversible inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2][3][4][5] It covalently binds to cysteine 302 on IRAK1.[1][6] IRAK1 is a critical component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[4][7][8] By inhibiting IRAK1, this compound effectively suppresses the downstream activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[1][2][6]
Q2: In which in vivo models has this compound shown efficacy?
This compound has demonstrated in vivo efficacy in murine models of sepsis and B-cell lymphoma.[2][6][9] In a lipopolysaccharide (LPS)-induced sepsis model in mice, intraperitoneal injections of 5 mg/kg and 10 mg/kg of this compound hydrochloride increased survival rates.[2][6] It has also shown anti-proliferative effects in MYD88 mutated B-cell lymphoma cells and synergistic tumor cell killing when combined with the BTK inhibitor ibrutinib.[1][4][6]
Q3: What are the known pharmacokinetic (PK) parameters of this compound?
In vivo pharmacokinetic studies in mice have revealed the following parameters for a single intravenous (IV) dose:
| Parameter | Value |
| Half-life (t½) | 1.61 hours[1][6] |
| Maximum Concentration (Cmax) | 9.95 µM[1][6] |
| Clearance | 18.84 mL/min/kg[1][6] |
These parameters indicate a moderate half-life and low clearance, suggesting a favorable in vivo profile.[1]
Q4: I am observing unexpected toxicity or mortality in my animal model. What could be the cause?
Unexpected toxicity can arise from several factors. Consider the following troubleshooting steps:
-
Vehicle Toxicity: Ensure the vehicle used to dissolve this compound is well-tolerated at the administered volume. Common vehicles for in vivo studies include DMSO, PEG300, Tween 80, and saline.[10] It is crucial to run a vehicle-only control group.
-
Dose and Administration Route: The toxicity of a compound can be highly dependent on the dose and the route of administration. Intravenous (IV) administration, for example, can lead to higher peak concentrations and potentially more acute toxicity compared to intraperitoneal (IP) or oral (PO) routes.[11] Re-evaluate your dosing calculations and consider a dose de-escalation.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your chosen vehicle. Precipitation of the compound can lead to inconsistent dosing and potential emboli if administered intravenously. Poor solubility can be addressed by using co-solvents or different formulation strategies.[10][11]
-
Animal Health Status: Underlying health issues in the animal colony can increase sensitivity to the compound. Ensure that all animals are healthy and properly acclimated before starting the experiment.
Q5: My in vivo study is not showing the expected efficacy. What should I check?
A lack of efficacy could be due to several factors. Here's a checklist to troubleshoot this issue:
-
Suboptimal Dosage: The dose of this compound may be too low to achieve a therapeutic concentration at the target site. A dose-response study is essential to determine the optimal dose.[12][13]
-
Pharmacokinetics and Dosing Frequency: The compound's half-life is relatively short (1.61 hours).[1][6] Depending on the experimental endpoint, a single daily dose may not be sufficient to maintain therapeutic levels. Consider more frequent dosing or a continuous infusion model.
-
Route of Administration: The bioavailability of this compound can vary significantly with the route of administration. If using a route other than IV, consider that absorption may be incomplete, leading to lower systemic exposure.[11]
-
Target Engagement: Confirm that the drug is reaching its target tissue and engaging with IRAK1. This can be assessed through pharmacodynamic (PD) marker analysis, such as measuring the phosphorylation of downstream targets like NF-κB in tissue samples.
-
Model-Specific Factors: The efficacy of this compound may be dependent on the specific genetic background of the cell lines or animal models used, particularly the presence of MYD88 mutations.[1][6]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality over a specified period.[14][15][16]
Objective: To determine the MTD of this compound in the selected animal model.
Methodology:
-
Animal Model: Select the appropriate species and strain for your study (e.g., C57BL/6 mice). Use a small group of animals (n=3-5 per group).[17]
-
Dose Escalation: Begin with a low, sub-therapeutic dose and escalate in subsequent groups. A common starting point is a fraction of the in vitro IC50 or a dose previously reported in the literature (e.g., start with 1-2 mg/kg). Dose increments of 2-3 fold are typical.[12]
-
Administration: Administer this compound via the intended route for your efficacy studies (e.g., IP, IV, PO). Include a vehicle-only control group.
-
Monitoring: Observe the animals closely for clinical signs of toxicity for at least 72 hours after a single dose, or for the duration of a short-term repeat-dose study (e.g., 5-7 days).[17][18] Monitor for:
-
Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity).[19]
-
Changes in behavior (e.g., lethargy, ruffled fur, abnormal posture).
-
Signs of pain or distress.
-
Mortality.
-
-
Endpoint: The MTD is the highest dose at which no mortality and no more than a predefined level of reversible toxicity (e.g., <15% body weight loss) is observed.
Protocol 2: Dose-Range Finding Efficacy Study
Objective: To identify a range of effective doses of this compound in a specific disease model.
Methodology:
-
Animal Model and Disease Induction: Use the relevant disease model (e.g., tumor xenograft, sepsis induction).
-
Dose Selection: Based on the MTD study, select at least 3-4 dose levels below the MTD. Include a vehicle control group and a positive control if available.
-
Treatment Schedule: Administer this compound according to a defined schedule (e.g., once daily, twice daily) for a predetermined duration.
-
Efficacy Readouts: Monitor the primary efficacy endpoints of the model (e.g., tumor volume, survival time, inflammatory markers).
-
Data Analysis: Plot the dose-response curve to determine the relationship between the dose of this compound and the observed therapeutic effect. This will help in selecting the optimal dose for larger, definitive efficacy studies.
Visualizations
Caption: Signaling pathway of this compound targeting IRAK1.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: A troubleshooting decision tree for in vivo studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | IRAK | TargetMol [targetmol.com]
- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 13. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 19. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: JH-X-119-01 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective covalent inhibitor of IRAK1.[1][2][3] It forms an irreversible covalent bond with a cysteine residue (C302) in the ATP-binding pocket of IRAK1, leading to the inhibition of its kinase activity.[4][5][6] This selectivity allows for the specific investigation of IRAK1-mediated signaling pathways. The compound shows exceptional kinome selectivity and does not inhibit the closely related kinase IRAK4 at concentrations up to 10 μM.[2][5][7][8]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in studies of inflammatory diseases and certain cancers. Key applications include:
-
Investigating the role of IRAK1 in Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[5][9]
-
Studying its therapeutic potential in conditions like sepsis by ameliorating the inflammatory response.[1][2][6]
-
Exploring its anti-proliferative and cytotoxic effects in B-cell lymphomas with activating MYD88 mutations.[2][5][7][10][11]
-
Examining its potential to mitigate acute graft-versus-host disease (aGVHD).[12]
Q3: What are the known off-target effects of this compound?
A3: While highly selective for IRAK1, this compound has been shown to have off-target activity against YSK4 (IC50 of 57 nM) and MEK3.[2][4][5][7][8][13] Researchers should consider these off-target effects when interpreting their results, especially if these kinases are relevant in their experimental system.
Troubleshooting Guide
Problem 1: Difficulty Dissolving the Compound
Symptoms:
-
The powdered compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed after adding the stock solution to the culture medium or in vivo formulation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent | This compound is practically insoluble in water and ethanol.[14] Use a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) to prepare stock solutions.[1][3][14] |
| Low-Quality or "Wet" DMSO | DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][14] Always use freshly opened, anhydrous DMSO. |
| Insufficient Mechanical Agitation | The compound may require more energy to dissolve. Use sonication or vortexing to aid dissolution.[1][3] Gentle warming (e.g., to 37-45°C) can also be effective, but avoid excessive heat to prevent degradation.[3] |
| Precipitation in Aqueous Solutions | When preparing working solutions for cell culture or in vivo studies, precipitation can occur. For in vivo formulations, a co-solvent system is recommended. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13] Add and mix each component sequentially to ensure proper mixing.[1][13] |
Problem 2: Inconsistent or No Biological Activity
Symptoms:
-
Lack of expected inhibition of IRAK1 signaling (e.g., no reduction in downstream NF-κB activation).[1][10]
-
No observable effect on cell viability or cytokine production at expected concentrations.[2][10]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Storage and Handling | This compound powder should be stored at -20°C for long-term stability.[3][4] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months.[1][2][4][13] Avoid repeated freeze-thaw cycles.[1] |
| Degradation of Working Solutions | Working solutions for in vivo experiments should be prepared fresh on the day of use.[1] |
| Suboptimal Concentration | The effective concentration can vary between cell lines and experimental models. Perform a dose-response experiment to determine the optimal concentration for your system. In vitro, concentrations around 10 μM have been shown to be effective for inhibiting downstream signaling.[1][2] For cell killing effects in lymphoma cell lines, EC50 values can range from 0.59 to 9.72 μM.[2][13][14] |
| Cell Permeability Issues | While generally cell-permeable, differences in cell lines could affect uptake. Ensure adequate incubation time for the compound to enter the cells and engage its target. |
Experimental Protocols & Data
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against IRAK1.
-
Methodology: A typical biochemical kinase assay involves incubating recombinant IRAK1 with a peptide substrate and ATP. The inhibitory effect of this compound is measured by quantifying the reduction in substrate phosphorylation at various inhibitor concentrations.
-
Key Parameters:
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound with IRAK1 in a cellular context.
-
Methodology: Cells are treated with this compound or a vehicle control. The cells are then subjected to a temperature gradient. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. Protein levels at different temperatures are assessed by Western blotting.
In Vivo Sepsis Model
-
Objective: To evaluate the efficacy of this compound in an animal model of sepsis.
-
Methodology: Sepsis is induced in mice (e.g., C57BL/6) via intraperitoneal injection of lipopolysaccharide (LPS). This compound or a vehicle control is administered, often intraperitoneally.[1] Survival rates and inflammatory markers are monitored.
-
Reported Efficacy:
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IRAK1 IC50 | ~9 nM | Biochemical Assay | [2][4][7][14] |
| IRAK4 IC50 | >10 µM | Biochemical Assay | [2][7][8] |
| YSK4 IC50 | 57 nM | Biochemical Assay | [2][4][7][13] |
| EC50 (Cell Viability) | 0.59 - 9.72 µM | WM, DLBCL, and lymphoma cells | [2][13][14] |
| Effective In Vitro Conc. | 10 µM | Macrophages (RAW 264.7, THP-1) | [1][2] |
| Effective In Vivo Dose | 5-10 mg/kg | C57BL/6 mice (LPS-induced sepsis) | [1][2] |
Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IRAK | TargetMol [targetmol.com]
- 4. This compound | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iwmf.com [iwmf.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of IL-1 Receptor-Associated Kinase 1 Decreases Murine Acute Graft-versus-Host Disease While Preserving the Graft-versus-Lymphoma Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. immunomart.com [immunomart.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: JH-X-119-01 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the selective IRAK1 inhibitor, JH-X-119-01. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be kept at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be stored at -80°C for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Can I store this compound stock solutions at room temperature?
There is no specific data available on the stability of this compound stock solutions at room temperature. To ensure the integrity of the compound, it is best to avoid storing stock solutions at room temperature for extended periods. For working solutions used during an experiment, it is advisable to prepare them fresh and use them promptly.
Q5: How many times can I freeze and thaw my stock solution of this compound?
While there is no specific data on the freeze-thaw stability of this compound, it is a general best practice for small molecules in DMSO to minimize freeze-thaw cycles. Each cycle can introduce atmospheric moisture into the DMSO, which may affect the solubility and stability of the compound. Aliquoting the stock solution into single-use vials is the best way to avoid this issue.
Q6: Is this compound stable in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions has not been extensively reported. As this compound contains an acrylamide moiety, which can be susceptible to hydrolysis or reaction with components in complex biological media, it is recommended to prepare working solutions in your aqueous buffer or cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO. | 1. The compound has a high molecular weight and may require more energy to dissolve. 2. The DMSO may have absorbed moisture, reducing its solvating power. | 1. Sonication or gentle warming (up to 45°C) can aid in dissolution.[1] 2. Use fresh, anhydrous DMSO. |
| Precipitation observed in stock solution after thawing. | 1. The concentration of the stock solution may be too high. 2. Water may have been introduced into the DMSO during previous handling, reducing solubility upon freezing and thawing. | 1. Try preparing a slightly more dilute stock solution. 2. Ensure that the vial is tightly sealed and allow it to equilibrate to room temperature before opening to minimize condensation. Use fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent or lower than expected activity in cell-based assays. | 1. Degradation of this compound in the working solution prepared in aqueous media. 2. Loss of compound due to adsorption to plasticware. 3. Multiple freeze-thaw cycles of the stock solution leading to degradation. | 1. Prepare fresh working solutions in your cell culture medium immediately before adding to cells. 2. Consider using low-adhesion plasticware for preparing and storing working solutions. 3. Use a fresh aliquot of the stock solution for each experiment. |
| Variability between experiments. | 1. Inconsistent handling of the compound. 2. Differences in the age of the stock or working solutions. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Always use fresh working solutions and ensure stock solutions are within their recommended storage period. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1][3][4] |
| 4°C | 2 years | [3][4] | |
| In DMSO | -80°C | 1 year | [1] |
| -20°C | 1 month | [2][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use, low-adhesion microcentrifuge tubes
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 452.46 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 4.52 mg of this compound.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once the solid is fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
This compound is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Upon activation of these receptors, IRAK1 is recruited to a complex with MyD88 and IRAK4, leading to its phosphorylation and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines.
References
- 1. genecards.org [genecards.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of acrylamide and glycidamide in various biological matrices by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and metabolic stability of acrylamide derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with JH-X-119-01
Welcome to the technical support center for JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, covalent inhibitor of IRAK1.[1][2][3][4] It irreversibly binds to the cysteine 302 residue within the ATP binding pocket of IRAK1.[1][3][4] This covalent modification blocks the kinase activity of IRAK1, thereby inhibiting downstream signaling pathways, such as the NF-κB pathway, which are crucial in inflammatory responses and the survival of certain cancer cells.[1][3]
Q2: What is the selectivity profile of this compound?
This compound exhibits exceptional selectivity for IRAK1 over other kinases, including the closely related IRAK4.[1][2][3][4] Biochemical assays show no significant inhibition of IRAK4 at concentrations up to 10 µM.[1][2][3][4] However, it does have a couple of known off-target kinases, YSK4 and MEK3, with an IC50 of 57 nM for YSK4.[1][2] The binding to these off-target kinases is likely reversible.[1]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3] For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, specific formulation protocols are available and should be followed closely to ensure solubility and stability.[3]
Troubleshooting Guide
Unexpected Result 1: Higher EC50 in cell-based assays compared to the biochemical IC50.
It is common to observe a difference between the biochemical IC50 (inhibition of purified enzyme) and the cellular EC50 (effect on whole cells). The EC50 values for this compound in various cancer cell lines are in the micromolar range, while its biochemical IC50 is in the nanomolar range.[1][2]
Potential Causes and Solutions:
-
Cell Permeability: The compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the assay medium.
-
Troubleshooting: Consider using cell lines with higher expression of transporters that may facilitate compound uptake or perform permeabilization assays to assess intracellular concentration.
-
-
Cellular ATP Concentration: The high intracellular concentration of ATP (millimolar range) can compete with ATP-competitive inhibitors like this compound, leading to a requirement for higher concentrations of the inhibitor to achieve the same effect as in a biochemical assay with lower ATP concentrations.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (MDR1).
-
Troubleshooting: Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if the EC50 decreases.
-
-
Target Engagement: In a cellular context, IRAK1 is part of a larger signaling complex (the Myddosome), which may affect the accessibility of the inhibitor to its target.
-
Troubleshooting: Perform target engagement assays, such as cellular thermal shift assays (CETSA) or immunoprecipitation followed by Western blotting for IRAK1, to confirm that the compound is reaching and binding to its target in the cells.
-
Unexpected Result 2: Variability in cytotoxic effects across different cell lines.
The cytotoxic effects of this compound can vary significantly between different cell lines, with EC50 values ranging from 0.59 to 9.72 µM in various B-cell lymphoma lines.[1][2]
Potential Causes and Solutions:
-
MYD88 Mutation Status: this compound has shown particular efficacy in cell lines with activating mutations in MYD88 (e.g., L265P), which leads to constitutive activation of the IRAK1 signaling pathway.[1][3]
-
Troubleshooting: Confirm the MYD88 mutation status of your cell lines. The inhibitor is expected to be more potent in MYD88-mutated cells.
-
-
IRAK1 Expression Levels: The level of IRAK1 expression can influence the cellular response to the inhibitor.
-
Troubleshooting: Quantify IRAK1 protein levels by Western blot in your panel of cell lines to correlate with the observed EC50 values.
-
-
Off-Target Effects: In some cell lines, the observed phenotype might be influenced by the inhibition of off-target kinases like YSK4 or MEK3.
-
Troubleshooting: If you suspect off-target effects, you can use RNAi to knockdown YSK4 or MEK3 and observe if this phenocopies the effect of this compound. Also, check the expression levels of these off-target kinases in your cell lines.[1]
-
-
Activation of Alternative Survival Pathways: Cells may compensate for IRAK1 inhibition by activating other pro-survival signaling pathways.
Data Presentation
Table 1: In Vitro Potency and Cellular Efficacy of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | IRAK1 (biochemical) | 9 nM | [1][2][3][4] |
| IRAK4 (biochemical) | >10 µM | [1][2][3][4] | |
| YSK4 (biochemical) | 57 nM | [1][2] | |
| EC50 | MYD88-mutated B-cell lymphoma cell lines | 0.59 - 9.72 µM | [1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of IRAK1 Pathway Inhibition
This protocol describes how to assess the effect of this compound on the IRAK1 signaling pathway by measuring the phosphorylation of downstream targets.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MYD88-mutated DLBCL cell line TMD8) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2-24 hours).
-
For pathway activation, stimulate cells with an appropriate ligand (e.g., LPS at 100 ng/mL for TLR4 activation) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IRAK1, total IRAK1, p-NF-κB p65, total NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the EC50 of this compound in cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the compound to the wells in triplicate, with final concentrations typically ranging from 0.01 µM to 50 µM. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability).
-
Plot the dose-response curve and calculate the EC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualizations
Caption: Simplified IRAK1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for investigating the effects of this compound in cell-based assays.
References
How to minimize off-target effects of JH-X-119-01
This guide provides researchers, scientists, and drug development professionals with essential information for using JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you minimize potential off-target effects and ensure the robustness of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly potent and selective small molecule inhibitor of IRAK1.[1][2][3] It functions as a covalent inhibitor, meaning it forms an irreversible bond with its target protein.[4][5] Specifically, it labels the cysteine 302 residue (C302) of IRAK1.[4][5] Its primary application is in studying IRAK1-mediated signaling pathways, particularly in contexts like MYD88-mutated B-cell lymphomas where IRAK1 is a critical driver of pro-growth and survival signaling.[4][6][7]
Q2: What are the known off-targets of this compound?
This compound is known for its exceptional kinome selectivity.[4][5][6] However, kinome-wide screening has identified two potential off-target kinases:
-
YSK4 (Yeast Sps1/Ste20-related Kinase 4)
-
MEK3 (MAPK/ERK Kinase 3)
The compound shows a higher potency for its primary target, IRAK1, than for YSK4.[5][6] Biochemical assays for MEK3 were not commercially available at the time of the initial publication.[5][6]
Q3: How can I minimize the risk of off-target effects in my cell-based assays?
Minimizing off-target effects is crucial for accurate interpretation of results. Here are several strategies:
-
Use the Lowest Effective Concentration: Titrate this compound in your specific cell model to determine the lowest concentration that achieves significant inhibition of IRAK1 signaling without engaging off-targets. The cellular EC50 values can range from 0.59 to 9.72 μM depending on the cell line, which is significantly higher than the biochemical IC50 for IRAK1 (9 nM) but closer to the IC50 for the off-target YSK4 (57 nM).[2][6]
-
Check Off-Target Expression Levels: Before starting experiments, verify the expression levels of the known off-targets, YSK4 and MEK3, in your experimental system (e.g., via qPCR or proteomics data). In the initial studies on Waldenström's macroglobulinemia (WM) cells, YSK4 expression was found to be very low, reducing the risk of off-target effects.[6]
-
Limit Exposure Time: For covalent inhibitors, prolonged incubation can increase the likelihood of off-target interactions. Design experiments with the shortest possible exposure time that still yields the desired on-target effect.
-
Use Proper Controls: Always include a vehicle-only control (e.g., DMSO) and consider using a structurally distinct IRAK1 inhibitor to confirm that the observed phenotype is specific to IRAK1 inhibition and not an artifact of the this compound chemical scaffold.[8]
Q4: My experimental results are unexpected. How can I determine if they are due to an off-target effect?
Validating that an observed phenotype is due to the inhibition of IRAK1 is a critical step. The following workflow can help you troubleshoot and confirm your results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iwmf.com [iwmf.com]
- 7. ashpublications.org [ashpublications.org]
- 8. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
Technical Support Center: JH-X-119-01 Western Blot Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JH-X-119-01 in western blot experiments. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during these assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration and incubation time for this compound treatment in cell culture before protein extraction for western blotting?
A1: Based on published data, a starting concentration of 10 μM this compound with an incubation time of 15 minutes has been shown to be effective in cell lines such as RAW 264.7 and THP-1 to observe a decrease in the phosphorylation of downstream targets of IRAK1, such as IκBα and NF-κB-p65.[1][2] However, it is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q2: What are the expected effects of this compound on its target protein and downstream signaling pathways in a western blot?
A2: this compound is a potent and selective inhibitor of IRAK1 (Interleukin-1 Receptor-Associated Kinase 1).[1][3] In a western blot experiment, treatment with this compound is expected to decrease the phosphorylation of IRAK1 itself and its downstream substrates. This can be observed by using phospho-specific antibodies. Consequently, you would expect to see a reduction in the activation of the NF-κB signaling pathway, which can be monitored by assessing the phosphorylation levels of IκBα and the p65 subunit of NF-κB.[1][2]
Q3: Which antibodies are recommended for detecting the effects of this compound in a western blot?
A3: To effectively demonstrate the impact of this compound, it is advisable to use a panel of antibodies. This should include:
-
A total IRAK1 antibody to show the overall expression level of the protein.
-
A phospho-IRAK1 antibody to detect changes in its activation state.
-
Antibodies for downstream targets such as total and phospho-IκBα, and total and phospho-NF-κB-p65.
-
A loading control antibody (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.
Q4: Can I reuse diluted this compound for treating my cells?
A4: It is not recommended to reuse diluted solutions of this compound. For optimal and reproducible results, always prepare fresh dilutions from a stock solution for each experiment.
Troubleshooting Guide
This guide is designed to address common problems encountered during western blot experiments involving this compound.
Problem 1: Weak or No Signal for Phosphorylated Proteins
| Possible Cause | Suggested Solution |
| Suboptimal this compound Treatment | Optimize the concentration and incubation time of this compound for your specific cell line. Perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 5-60 minutes) experiment. |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. For low-abundance phosphoproteins, loading 30-50 µg of total protein per lane is recommended. |
| Inefficient Phosphatase Inhibition | Ensure that phosphatase inhibitors are included in your lysis buffer and are fresh. This is crucial to preserve the phosphorylation status of your proteins of interest. |
| Poor Antibody Performance | Verify the recommended antibody dilution and incubation conditions. Consider using a positive control to confirm the antibody is working correctly. |
| Inefficient Protein Transfer | Confirm successful protein transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider optimizing the transfer time and buffer composition. |
Problem 2: High Background on the Membrane
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent; 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST are common choices. For phospho-antibodies, BSA is often preferred. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Membrane Drying | Ensure the membrane remains hydrated throughout the entire process. Dried-out portions of the membrane can lead to high, uneven background. |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination that can cause a high background. |
Problem 3: Non-Specific Bands
| Possible Cause | Suggested Solution |
| Primary Antibody Cross-Reactivity | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen. |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane to minimize non-specific antibody binding. |
| Sample Degradation | Always use fresh samples and include protease inhibitors in your lysis buffer to prevent protein degradation, which can lead to the appearance of lower molecular weight bands. |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
| Parameter | Recommended Starting Condition | Optimization Range |
| This compound Concentration | 10 µM | 1 - 20 µM |
| Cell Treatment Time | 15 minutes | 5 - 60 minutes |
| Protein Load per Lane | 20 - 30 µg | 10 - 50 µg |
| Primary Antibody Dilution | Varies by antibody (check datasheet) | 1:500 - 1:2000 |
| Secondary Antibody Dilution | Varies by antibody (check datasheet) | 1:2000 - 1:10000 |
| Blocking Time | 1 hour at Room Temperature | 1-2 hours at RT or O/N at 4°C |
Detailed Western Blot Protocol for this compound
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 or THP-1) and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) for the specified time (e.g., 15 minutes). Include a vehicle-treated control (e.g., DMSO).
-
If applicable, stimulate the cells with an agonist (e.g., LPS) to activate the IRAK1 pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Visualizations
Caption: A flowchart of the western blot experimental workflow.
Caption: A simplified diagram of the IRAK1 signaling pathway.
References
JH-X-119-01 not showing expected efficacy in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). If you are not observing the expected efficacy of this compound in your cell-based assays, please review the information below.
Troubleshooting Guide: Lack of Expected Efficacy
Problem: this compound is not showing the expected inhibitory effect on the IRAK1 signaling pathway or is not inducing the expected cellular phenotype (e.g., decreased cell viability, reduced cytokine production).
Below is a step-by-step guide to help you troubleshoot potential issues with your experiments.
Step 1: Verify Compound Integrity and Handling
-
Question: Is the this compound compound properly stored and handled?
-
Troubleshooting:
-
Storage: this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to one year and -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO (90 mg/mL, 198.91 mM).[1] Use fresh, high-quality DMSO to prepare your stock solution. For in vivo studies, specific formulation instructions should be followed.[1]
-
Working Solution: It is recommended to prepare fresh working solutions from your stock for each experiment.
-
Step 2: Review Experimental Parameters
-
Question: Are the experimental conditions, including cell line, compound concentration, and treatment duration, appropriate?
-
Troubleshooting:
-
Cell Line Selection: The efficacy of this compound has been demonstrated in cell lines with activating mutations in MYD88, such as certain B-cell lymphoma lines (e.g., WM, ABC DLBCL).[2][3][4][5][6] The IRAK1 pathway may not be a critical survival pathway in all cell lines. Confirm that your cell line of interest relies on IRAK1 signaling.
-
Concentration Range: The biochemical IC50 of this compound for IRAK1 is approximately 9 nM.[1][7][8] However, the effective concentration in cell-based assays (EC50) is typically in the micromolar range (e.g., 0.59 to 12.10 µM in various lymphoma cell lines).[1][2][8][9] Ensure you are using a concentration range that is relevant for your specific cell line and assay. A dose-response experiment is highly recommended.
-
Treatment Duration: The optimal treatment time can vary depending on the assay. For signaling pathway analysis (e.g., NF-κB phosphorylation), shorter time points may be sufficient. For cell viability or apoptosis assays, longer incubation times (e.g., 72 hours) may be necessary.[1]
-
Step 3: Investigate Potential Cellular Resistance Mechanisms
-
Question: Could the cells have intrinsic or acquired resistance to this compound?
-
Troubleshooting:
-
Intrinsic Resistance: Some cancer cells may have inherent mechanisms that make them resistant to certain drugs.[10][11] This could be due to tumor heterogeneity or pre-existing genetic alterations.
-
Acquired Resistance: Prolonged exposure to a drug can lead to the development of resistance through mutations in the drug's target or activation of bypass signaling pathways.[10][11]
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters can pump the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Step 4: Assess Target Engagement and Downstream Signaling
-
Question: Is this compound engaging its target (IRAK1) and inhibiting downstream signaling in your cells?
-
Troubleshooting:
-
IRAK1 Phosphorylation: A key indicator of this compound activity is the inhibition of IRAK1 phosphorylation.[2][7][12] Perform a Western blot to assess the levels of phosphorylated IRAK1.
-
NF-κB Pathway: this compound has been shown to decrease the phosphorylation of NF-κB.[2][12] Analyze the phosphorylation status of key NF-κB pathway proteins (e.g., p65) via Western blot.
-
Cytokine Production: The inhibitor reduces the mRNA levels of pro-inflammatory cytokines like IL-6 and TNFα in LPS-treated macrophages.[2][8][12] You can measure the expression of these cytokines using qPCR or ELISA.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective covalent inhibitor of IRAK1.[1][5][7][8][12] It irreversibly binds to cysteine 302 in the IRAK1 protein.[2][3][4] This inhibition blocks downstream signaling pathways, including the NF-κB pathway, leading to reduced production of inflammatory cytokines and decreased cell survival in dependent cancer cells.[2][4][12]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound has shown efficacy in B-cell lymphoma cell lines that have activating mutations in the MYD88 gene, which leads to hyperactivation of the IRAK1 signaling pathway.[2][3][4][5][6] Examples include Waldenström's macroglobulinemia (WM) and the ABC subtype of Diffused Large B-cell Lymphoma (DLBCL).[3][4][6]
Q3: What are the recommended concentrations for in vitro experiments?
A3: The biochemical IC50 for IRAK1 is around 9 nM.[1][7][8] However, for cell-based assays, the effective concentration (EC50) for inducing cell death is in the micromolar range, typically between 0.59 µM and 12.10 µM, depending on the cell line.[1][2][8][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: My cells are not responding to this compound. What could be the reason?
A4: Several factors could contribute to a lack of response:
-
Inappropriate Cell Line: The cell line you are using may not be dependent on the IRAK1 signaling pathway for survival.
-
Compound Instability: Ensure the compound has been stored and handled correctly to maintain its activity.
-
Suboptimal Concentration or Duration: The concentration of the inhibitor or the duration of the treatment may not be optimal for your specific cell line and assay.
-
Cellular Resistance: Your cells may have intrinsic or acquired resistance mechanisms that prevent the drug from being effective.[10][11]
-
Experimental Error: Double-check all experimental steps, including cell seeding density, media conditions, and assay procedures.
Q5: How can I confirm that this compound is active in my experimental system?
A5: To confirm the activity of this compound, you can perform the following experiments:
-
Western Blot: Analyze the phosphorylation status of IRAK1 and downstream targets like NF-κB (p65). A decrease in phosphorylation would indicate target engagement.[2][12]
-
qPCR or ELISA: Measure the expression levels of IRAK1-dependent cytokines, such as IL-6 and TNFα. A reduction in their expression after treatment would confirm the inhibitor's effect.[2][8][12]
-
Cell Viability Assay: In sensitive cell lines, this compound should induce a dose-dependent decrease in cell viability.
Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (IRAK1) | 9 nM | Cell-free assay | [1][7][8] |
| EC50 (Cell Viability) | 0.59 - 9.72 µM | Panel of WM, DLBCL, and lymphoma cells | [1][8] |
| EC50 (Cell Viability) | 12.10 µM | HBL-1 (ABC-DLBCL) | [2][9] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-IRAK1 and Phospho-NF-κB p65
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 1-4 hours). If applicable, stimulate the pathway with an agonist like LPS.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IRAK1, total IRAK1, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Visualizations
Caption: this compound inhibits the IRAK1 signaling pathway.
Caption: Troubleshooting workflow for this compound efficacy issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound | IRAK | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immunomart.com [immunomart.com]
- 9. mdpi.com [mdpi.com]
- 10. Check Up #23 - Why does cancer become resistant to drugs? | Champalimaud Foundation [fchampalimaud.org]
- 11. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 12. medchemexpress.com [medchemexpress.com]
Adjusting JH-X-119-01 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Here you will find troubleshooting guidance and frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, covalent inhibitor of IRAK1.[1][2][3][4][5] It functions by irreversibly binding to a specific cysteine residue (C302) within the kinase domain of IRAK1.[1][5][6][7][8] This covalent modification blocks the kinase activity of IRAK1, thereby inhibiting downstream signaling pathways, such as the NF-κB pathway, which are crucial for the survival and proliferation of certain cancer cells.[2][3][9]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound has demonstrated the most significant cytotoxic effects in B-cell lymphoma cell lines that harbor activating mutations in the MYD88 gene.[1][7][8][9][10] These mutations lead to the constitutive activation of the IRAK1 signaling pathway, making the cells highly dependent on IRAK1 for survival. Therefore, cell lines such as Waldenström's Macroglobulinemia (WM) and the ABC subtype of Diffused Large B-cell Lymphoma (DLBCL) are particularly sensitive to this compound.[1][7][9]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The effective concentration of this compound can vary significantly between different cell lines. Based on published data, a starting range of 0.1 µM to 10 µM is recommended for initial dose-response experiments. As detailed in the table below, EC50 values have been observed to range from 0.59 µM to over 12 µM in various lymphoma cell lines.[1][3][9][10]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in DMSO.[4][11][12] For long-term storage, the powder should be kept at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year.[4][12] Avoid repeated freeze-thaw cycles.[4] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline have been described.[2][3]
Troubleshooting Guide
Problem 1: I am not observing the expected cytotoxicity in my cell line.
-
Cell Line Specificity: Confirm that your cell line has the appropriate genetic background, preferably a MYD88 mutation, which confers sensitivity to IRAK1 inhibition.[1][7][8][9] The efficacy of this compound is highly dependent on the cell's reliance on the IRAK1 signaling pathway.
-
Concentration Range: You may need to test a broader range of concentrations. Some cell lines may require concentrations higher than 10 µM to elicit a significant response.[9][10]
-
Incubation Time: Ensure a sufficient incubation period. Cytotoxicity assays with this compound are typically run for 72 hours to allow for the compound to exert its full effect.[3][4]
-
Compound Integrity: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
Problem 2: I am seeing high variability in my experimental replicates.
-
Compound Solubility: this compound has limited solubility in aqueous solutions.[4] Ensure that your final working concentrations in cell culture media are fully dissolved. Precipitated compound will lead to inconsistent results. It is recommended to first prepare a high-concentration stock in DMSO and then dilute it into your media. Sonication can aid in dissolution.[11][12]
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in viability assays. Ensure a uniform cell density across all wells of your assay plate.
-
Assay-Specific Issues: The choice of viability assay can influence results. Assays like CellTiter-Glo, which measure ATP levels, are commonly used.[3][4] Ensure that the assay is performed according to the manufacturer's instructions and within the linear range of detection.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cell Type | MYD88 Status | EC50 (µM) |
| OCI-LY19 | Diffused Large B-cell Lymphoma (DLBCL) | Mutant | 0.59 |
| OCI-Ly7 | Diffused Large B-cell Lymphoma (DLBCL) | Mutant | 2.39 |
| OCI-Ly3 | Diffused Large B-cell Lymphoma (DLBCL) | Mutant | 9.72 |
| HBL-1 | Activated B-cell like (ABC) DLBCL | Mutant | 12.10 |
EC50 values were determined after a 72-hour incubation period using a CellTiter-Glo luminescent cell viability assay.[3][4][10]
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
2. Western Blot Analysis for IRAK1 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated NF-κB (p-NF-κB), total NF-κB, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of p-NF-κB to total NF-κB indicates pathway inhibition.[2][3][9]
Visualizations
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | IRAK | TargetMol [targetmol.com]
- 12. immunomart.com [immunomart.com]
Preventing degradation of JH-X-119-01 in solution
Welcome to the technical support center for JH-X-119-01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound stability.
Problem 1: Loss of compound activity in aqueous buffers.
Possible Cause: Hydrolysis of the amide bonds or the acrylamide moiety in the this compound structure. The rate of hydrolysis is often pH and temperature-dependent.
Solution:
-
pH Optimization: Whenever possible, maintain the pH of your aqueous solution within a stable range. Based on the general stability of similar compounds, a pH range of 4-6 is recommended to minimize both acid and base-catalyzed hydrolysis. Avoid highly acidic or alkaline conditions.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation kinetics. If elevated temperatures are necessary, minimize the incubation time.
-
Use of Co-solvents: For long-term storage or prolonged experiments, consider preparing the working solution in a mixed solvent system (e.g., DMSO/water or DMSO/PBS). The presence of an organic co-solvent can reduce the concentration of water and thus slow down hydrolysis. However, ensure the final solvent concentration is compatible with your experimental system.
-
Fresh Preparations: Prepare aqueous solutions of this compound fresh before each experiment to minimize the time the compound is exposed to hydrolytic conditions.
Problem 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause: Degradation of this compound into one or more new chemical entities. These could be hydrolysis products, photo-degradants, or oxides.
Solution:
-
Characterize Unknown Peaks: Use LC-MS to determine the mass of the unexpected peaks. This can help identify potential degradation products. For example, an increase in mass might suggest oxidation, while a decrease could indicate the cleavage of a part of the molecule.
-
Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. Expose this compound to acidic, basic, oxidative, and photolytic stress conditions and analyze the resulting solutions by HPLC. The retention times of the peaks generated under these stress conditions can be compared to the unexpected peaks in your experimental samples.
-
Review Handling Procedures: Ensure that the compound is not being inadvertently exposed to harsh conditions. This includes avoiding prolonged exposure to light, high temperatures, or incompatible solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use anhydrous, high-purity DMSO to minimize water content and potential hydrolysis. For experiments, the stock solution can be further diluted into aqueous buffers or cell culture media, ensuring the final DMSO concentration is low and compatible with the assay.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C.[1][2] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. When stored properly at -80°C, DMSO stock solutions are generally stable for up to 6 months. For short-term storage (up to one month), -20°C is acceptable.[1][2]
Q3: Is this compound sensitive to light?
A3: The chemical structure of this compound contains aromatic rings (pyrazole and pyridine), which can be susceptible to photodegradation upon exposure to UV or even ambient light. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[3] When working with the compound on the bench, minimize its exposure to direct light.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The amide linkages in this compound are susceptible to both acid and base-catalyzed hydrolysis. While specific pH-rate profile data for this compound is not available, it is generally advisable to maintain the pH of aqueous solutions between 4 and 8 to minimize degradation.[4][5][6][7] Extreme pH values should be avoided. The acrylamide moiety is also more prone to hydrolysis under alkaline conditions.[4][7]
Q5: Can I sonicate this compound to aid dissolution?
A5: Yes, gentle sonication can be used to aid the dissolution of this compound in DMSO.[1] However, prolonged or high-energy sonication should be avoided as it can potentially generate localized heat and accelerate degradation.
Data Presentation
The following tables summarize hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide best practices, as specific experimental data is not publicly available.
Table 1: Hypothetical Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| 4°C | 95% | 88% | 75% |
| -20°C | >99% | 98% | 96% |
| -80°C | >99% | >99% | >99% |
Table 2: Hypothetical Effect of pH on this compound Stability in Aqueous Buffer (10 µM) at 25°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 3 | 92% | 80% |
| 5 | >98% | 95% |
| 7.4 | 96% | 88% |
| 9 | 85% | 65% |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly and/or sonicate gently in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study of this compound
-
Materials:
-
This compound stock solution in DMSO (10 mM)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Formic acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Acid Hydrolysis: Mix 10 µL of this compound stock solution with 990 µL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 10 µL of this compound stock solution with 990 µL of 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 10 µL of this compound stock solution with 990 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound (10 µM in 50% acetonitrile/water) in a quartz cuvette to a photostability chamber (calibrated UV and visible light source) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Incubate a solid sample of this compound at 105°C for 24 hours. Dissolve the sample in DMSO and analyze.
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all samples, along with an untreated control, by reverse-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of JH-X-119-01 and Other IRAK1 Inhibitors for Researchers
This guide provides a detailed comparison of the novel IRAK1 inhibitor, JH-X-119-01, with other known inhibitors of the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and visual aids to facilitate an objective assessment of these compounds.
Introduction to IRAK1 and its Inhibition
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of IRAK1 activity is implicated in a variety of inflammatory diseases and cancers, making it a compelling target for therapeutic intervention. This compound is a novel, highly selective, and covalent inhibitor of IRAK1.[3][4] This guide compares its performance metrics against other IRAK1 inhibitors.
Quantitative Comparison of IRAK1 Inhibitors
The following table summarizes the biochemical and cellular potency of this compound and other selected IRAK1 inhibitors.
| Inhibitor | Type | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Other Notable Targets | Cellular Potency (EC50/IC50) | Reference |
| This compound | Covalent | 9.3 | >10,000 | YSK4 (IC50 = 57 nM), MEK3 | 0.59 - 9.72 µM in various cancer cell lines | [3][5] |
| Pacritinib | Multi-kinase | 6 | 177 | JAK2, FLT3 | ~100 - 1500 nM in AML cell lines | [6][7] |
| IRAK-1/4 Inhibitor I | Dual | 300 | 200 | - | Not specified | [8] |
| HS-243 | Dual | 24 | 20 | TAK1 (IC50 = 500 nM) | Not specified | [6] |
| AZ1495 | Dual | 23 | 5 | - | Not specified | [8] |
| 1,4-Naphthoquinone | Selective | 914 | >10,000 | - | Not specified | [9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the IRAK1 signaling pathway and a general workflow for evaluating IRAK1 inhibitors.
Caption: IRAK1 Signaling Pathway.
Caption: Workflow for IRAK1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Biochemical Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of IRAK1.
-
Materials:
-
Recombinant human IRAK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction well, add the kinase assay buffer, recombinant IRAK1 enzyme, and the substrate (MBP).
-
Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cellular IRAK1 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block IRAK1 activation within a cellular context.
-
Materials:
-
Human cell line expressing IRAK1 (e.g., THP-1, OCI-LY10)
-
Cell culture medium and supplements
-
IRAK1 activator (e.g., Lipopolysaccharide (LPS) or IL-1β)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total-IRAK1, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an IRAK1 activator (e.g., 100 ng/mL LPS for 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRAK1 and β-actin to ensure equal loading.
-
Quantify the band intensities to determine the extent of inhibition of IRAK1 phosphorylation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of an inhibitor with IRAK1 in intact cells.
-
Materials:
-
Cells expressing IRAK1
-
Test compounds
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot or ELISA reagents for IRAK1 detection
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble IRAK1 in the supernatant by Western blot or ELISA.
-
A stabilizing ligand (inhibitor) will result in more soluble IRAK1 at higher temperatures compared to the vehicle control.
-
NF-κB Reporter Assay
This assay measures the functional downstream consequence of IRAK1 inhibition.
-
Materials:
-
A cell line stably transfected with an NF-κB-driven luciferase or fluorescent reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium
-
IRAK1 activator (e.g., LPS or IL-1β)
-
Test compounds
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer or fluorescence plate reader
-
-
Procedure:
-
Seed the reporter cell line in a white, clear-bottom 96-well plate.
-
Pre-treat the cells with different concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with an IRAK1 activator to induce NF-κB activity.
-
Incubate for a period sufficient for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence, which corresponds to the level of NF-κB activity.
-
Calculate the percent inhibition of NF-κB activation by the test compounds.
-
Conclusion
This compound demonstrates high potency and exceptional selectivity for IRAK1 over IRAK4 in biochemical assays.[3] Its covalent mechanism of action offers the potential for prolonged target engagement.[3] When compared to other inhibitors, such as the multi-kinase inhibitor Pacritinib and dual IRAK1/4 inhibitors, this compound's selectivity profile may offer advantages in reducing off-target effects. The provided experimental protocols offer a framework for the comprehensive evaluation of this compound and other IRAK1 inhibitors in various research settings. Further investigation into its cellular and in vivo efficacy will be crucial in determining its therapeutic potential.
References
- 1. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | IRAK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: The Selective IRAK1 Inhibitor JH-X-119-01 Versus IRAK4 Inhibitors in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to IRAK-Family Kinase Inhibition in Inflammation
The interleukin-1 receptor-associated kinases (IRAKs) are critical mediators of innate immune signaling, playing a pivotal role in the inflammatory response. As such, they have emerged as promising therapeutic targets for a range of inflammatory and autoimmune diseases. This guide provides a detailed comparison of two distinct inhibitory strategies: the selective inhibition of IRAK1 with JH-X-119-01 and the broader inhibition of the "master kinase," IRAK4. We present a comprehensive overview of their mechanisms of action, comparative efficacy in preclinical inflammation models, and detailed experimental protocols to support further research.
Mechanism of Action: Targeting Different Nodes in the Same Pathway
Both IRAK1 and IRAK4 are key components of the Myddosome complex, which is formed downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[1][2] Upon ligand binding to these receptors, IRAK4 is recruited and activated, subsequently phosphorylating and activating IRAK1.[2] Activated IRAK1 then dissociates from the complex to initiate downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2][3]
This compound is a potent and highly selective covalent inhibitor of IRAK1, with a reported IC50 of 9 nM.[4][5][6][7] It demonstrates no significant inhibition of IRAK4 at concentrations up to 10 µM.[4][5][6] In contrast, IRAK4 inhibitors, such as PF-06650833, CA-4948, and BMS-986126, are designed to block the kinase activity of the upstream "master kinase" IRAK4, thereby preventing the activation of IRAK1 and the subsequent inflammatory cascade.
dot
Comparative Efficacy in Preclinical Inflammation Models
Direct comparative studies between this compound and specific IRAK4 inhibitors are emerging. The most comprehensive data comes from a study by Pan et al. (2020) in a murine model of lipopolysaccharide (LPS)-induced sepsis, which compared this compound to a non-selective "IRAK1/4 Inhibitor I".[8][9]
In Vivo Efficacy: LPS-Induced Sepsis in Mice
In this model, both the selective IRAK1 inhibitor this compound and the dual IRAK1/4 inhibitor demonstrated a significant increase in survival rates compared to the vehicle control.[8][9] However, notable differences were observed in their effects on immune cell populations. Mice treated with this compound exhibited higher counts of circulating CD11b+ myeloid cells compared to those treated with the dual inhibitor, suggesting a potentially differential impact on immune cell trafficking or survival.[9]
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | IRAK1/4 Inhibitor I |
| 5-Day Survival Rate | 13.3% | 37.5% | 56.3% | Data suggests similar survival benefit to this compound |
| Blood CD11b+ Cell Count (24h post-LPS) | N/A | (1.18 ± 0.26) x 10⁶/ml | N/A | (0.79 ± 0.20) x 10⁶/ml |
| Blood CD11b+ Cell Count (48h post-LPS) | N/A | (1.00 ± 0.30) x 10⁶/ml | N/A | (0.67 ± 0.23) x 10⁶/ml |
| Data sourced from Pan et al. (2020)[8][9] |
In Vitro Mechanistic Differences
The study by Pan et al. also revealed key differences in the in vitro effects of selective IRAK1 versus dual IRAK1/4 inhibition on macrophages. The dual IRAK1/4 inhibitor was found to induce more apoptosis in RAW 264.7 and THP-1 macrophage cell lines compared to this compound.[9] This was associated with a decrease in the anti-apoptotic proteins BCL-2 and MCL-1, an effect not observed with the selective IRAK1 inhibitor.[9] This suggests that selective IRAK1 inhibition may offer a better safety profile by being less toxic to macrophages.[9]
| Cell Line | Treatment | Key Findings |
| RAW 264.7 & THP-1 | This compound (10 µM) | Decreased LPS-induced phosphorylation of NF-κB and mRNA levels of IL-6 and TNF-α. |
| RAW 264.7 & THP-1 | IRAK1/4 Inhibitor I | Induced more apoptosis compared to this compound; decreased protein levels of anti-apoptotic BCL-2 and MCL-1. |
| Data sourced from Pan et al. (2020)[9] |
Performance in Other Inflammation Models
While direct head-to-head studies are limited, the efficacy of both inhibitor types has been demonstrated in other inflammation models.
This compound:
-
Arthritis: In a study on a mouse model of arthritis, this compound had only mild effects on synovial fibroblasts from mice and patients with rheumatoid arthritis (RA), suggesting that kinase inhibition alone may not be sufficient and that targeted degradation of IRAK1 could be a more effective approach.[2]
IRAK4 Inhibitors:
-
Arthritis: The IRAK4 inhibitor CA-4948 demonstrated potent therapeutic efficacy in a mouse model of collagen-induced arthritis (CIA), significantly reducing arthritis severity and the expression of pro-inflammatory cytokines.[10] Another IRAK4 inhibitor was also shown to attenuate CIA and miR-Let7b-induced arthritis.[11][12]
-
Lupus: In murine models of lupus (MRL/lpr and NZB/NZW), the IRAK4 inhibitor BMS-986126 demonstrated robust activity, inhibiting multiple pathogenic responses.[1] Another study showed that a mutation in the kinase domain of IRAK4 in lupus-prone mice prevented typical lupus hallmarks such as splenomegaly and inflammation.[13]
Experimental Protocols
LPS-Induced Sepsis in Mice
This protocol is based on the methodology described by Pan et al. (2020).
1. Animals: Male C57BL/6 mice (6-8 weeks old).
2. Sepsis Induction: A single intraperitoneal (i.p.) injection of LPS (e.g., 20 mg/kg).
3. Inhibitor Administration:
- This compound is dissolved in a suitable vehicle (e.g., DMSO and polyethylene glycol).
- Administer this compound (e.g., 5 or 10 mg/kg) or the comparator IRAK4 inhibitor via i.p. injection at a specified time relative to LPS challenge (e.g., 1 hour before).
4. Monitoring and Endpoints:
- Survival: Monitor survival rates for at least 5 days post-LPS injection.
- Blood Cell Analysis: Collect blood samples at various time points (e.g., 24 and 48 hours) for flow cytometric analysis of immune cell populations (e.g., CD11b+ myeloid cells).
- Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
dot
Collagen-Induced Arthritis (CIA) in Mice
This is a generalized protocol for a widely used model of rheumatoid arthritis.
1. Animals: DBA/1 mice (8-10 weeks old).
2. Immunization (Day 0):
- Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
- Inject 100 µL of the emulsion intradermally at the base of the tail.
3. Booster Immunization (Day 21):
- Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA).
- Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
4. Inhibitor Treatment:
- Begin treatment with this compound or an IRAK4 inhibitor at the onset of arthritis or prophylactically.
- Administer daily via a suitable route (e.g., oral gavage or i.p. injection).
5. Arthritis Assessment:
- Visually score paws for signs of inflammation (redness, swelling) several times a week.
- Measure paw thickness using a caliper.
- At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
Conclusion
The available preclinical data suggests that both selective IRAK1 inhibition with this compound and broader IRAK4 inhibition are effective strategies for mitigating inflammation. The choice between these two approaches may depend on the specific inflammatory context and desired therapeutic window.
-
This compound shows promise in sepsis, with a potential advantage in preserving macrophage viability compared to a dual IRAK1/4 inhibitor. However, its efficacy in chronic inflammatory models like arthritis may require further investigation, with potential for targeted degradation strategies to be more effective.
-
IRAK4 inhibitors have demonstrated robust efficacy across a wider range of preclinical models, including arthritis and lupus. This is consistent with IRAK4's role as the master upstream kinase in the Myddosome signaling pathway.
Further head-to-head studies in various inflammation models are warranted to fully elucidate the comparative therapeutic potential and safety profiles of these two distinct approaches to IRAK kinase inhibition.
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Nonhematopoietic IRAK1 drives arthritis via neutrophil chemoattractants [insight.jci.org]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. iwmf.com [iwmf.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. EULAR Abstract Archive [scientific.sparx-ip.net]
- 11. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IRAK4 is an immunological checkpoint in neuropsychiatric systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
JH-X-119-01: A Comparative Guide to a Highly Selective IRAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IRAK1 inhibitor, JH-X-119-01, with other relevant inhibitors, supported by experimental data and detailed methodologies. This compound is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical mediator in innate immune and inflammatory signaling pathways.[1][2]
Performance Comparison
This compound demonstrates exceptional selectivity for IRAK1 over the closely related kinase IRAK4 and the broader human kinome. This high degree of selectivity is crucial for minimizing off-target effects and provides a precise tool for studying IRAK1-specific functions.
Table 1: In Vitro Potency and Selectivity of IRAK1 Inhibitors
| Compound | Target | IC50 (nM) | IRAK4 IC50 (nM) | Off-Target Kinases (IC50 < 100 nM) | Mechanism of Action |
| This compound | IRAK1 | 9 - 9.3 [3][4] | >10,000 [3][4] | YSK4 (57 nM), MEK3 (N/A)[1][3] | Covalent, Irreversible (targets Cys302)[1][4] |
| Pacritinib | IRAK1 | 6 - 13.6[5][6] | 177[5] | JAK2, FLT3 (<50 nM), CSF1R (46 nM)[5][6][7] | ATP-competitive, Reversible[5] |
| HS-243 | IRAK1/4 | 24[8] | 20[8] | TAK1 (500 nM), CLK4, DYKR1B[8] | Reversible |
N/A: Data not available
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is important to visualize the IRAK1 signaling pathway and the experimental workflow used to validate its selectivity.
Experimental Protocols
The validation of this compound's selectivity involves a series of robust experimental procedures. Below are summaries of the general protocols for the key assays.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction.
-
Principle: The kinase reaction is performed in the presence of a substrate and ATP. After the reaction, remaining ATP is depleted, and the ADP is converted into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light, which is directly proportional to the ADP generated and thus the kinase activity.
-
General Protocol:
-
A kinase, its specific substrate, and varying concentrations of the inhibitor (e.g., this compound) are incubated in a buffer solution.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a defined period.
-
An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added to convert ADP to ATP and initiate the light-producing reaction with luciferase.
-
Luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve of the inhibitor.
-
Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified.
-
General Protocol:
-
A DNA-tagged kinase is incubated with the test compound (this compound) and a ligand-coated solid support (beads).
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The beads are washed to remove any unbound kinase.
-
The amount of kinase remaining on the beads is quantified by qPCR of the DNA tag.
-
The results are reported as the percentage of kinase bound to the beads compared to a DMSO control, allowing for the identification of off-target interactions.
-
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of a compound to its target protein within intact, living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect protein-ligand engagement. The target protein (IRAK1) is fused to a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fused target, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
General Protocol:
-
Cells are engineered to express the NanoLuc®-IRAK1 fusion protein.
-
The cells are treated with the fluorescent tracer at a fixed concentration.
-
Varying concentrations of the test compound (this compound) are added.
-
The substrate for NanoLuc® luciferase is added, and the BRET signal (ratio of tracer emission to luciferase emission) is measured.
-
A dose-dependent decrease in the BRET signal indicates target engagement by the test compound.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in cells or cell lysates.
-
Principle: When a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature.
-
General Protocol:
-
Intact cells or cell lysates are incubated with the test compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
The amount of soluble target protein (IRAK1) remaining at each temperature is detected by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Western Blotting for Downstream Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the functional consequences of target inhibition.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
General Protocol:
-
Cells are treated with a stimulant (e.g., LPS) in the presence or absence of the inhibitor (this compound).
-
Cells are lysed, and the protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a downstream signaling protein (e.g., phosphorylated NF-κB p65).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. A decrease in the phosphorylated downstream protein indicates inhibition of the signaling pathway.[3][9]
-
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | IRAK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Pacritinib, a Dual FLT3/JAK2 Inhibitor, Reduces Irak-1 Signaling in Acute Myeloid Leukemia [ash.confex.com]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
JH-X-119-01: A Potent and Selective Covalent Probe for IRAK1 Function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune system. Its involvement in signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) makes it a key regulator of inflammatory responses.[1][2][3] Dysregulation of IRAK1 activity has been implicated in a variety of pathological conditions, including autoimmune diseases, chronic inflammation, and certain cancers, making it an attractive therapeutic target.[3] JH-X-119-01 has emerged as a highly potent and selective chemical probe for elucidating the biological functions of IRAK1.[4][5][6] This guide provides a comprehensive comparison of this compound with other IRAK1-targeting molecules, supported by experimental data and detailed protocols.
Performance Comparison of IRAK1 Probes
This compound distinguishes itself from other IRAK1 inhibitors through its covalent mechanism of action and exceptional selectivity. The following table summarizes the key quantitative data for this compound and a selection of alternative IRAK1 probes.
| Compound Name | Mechanism of Action | Target(s) | IC50 (IRAK1) | IC50 (IRAK4) | Other Notable Targets (IC50) | Reference(s) |
| This compound | Covalent (irreversible) | IRAK1 | 9 nM | >10,000 nM | YSK4 (57 nM), MEK3 | [1][4][5] |
| Pacritinib | Reversible | IRAK1, JAK2, FLT3 | 6 nM | 177 nM | JAK2, FLT3 | [7] |
| IRAK1/4 Inhibitor I | Reversible | IRAK1, IRAK4 | 300 nM | 200 nM | - | [8] |
| THZ-2-118 | Covalent (irreversible) | IRAK1, JNK1/2/3 | 14.2 nM | Selective over IRAK4 | JNK1/2/3 | [4] |
| JNJ-101 (Degrader-3) | PROTAC Degrader | IRAK1 | DC50 = 3 nM (HBL-1 cells) | - | Degrades IRAK1 protein | [9][10] |
Signaling Pathway and Experimental Workflow
To understand the context in which this compound is utilized, it is essential to visualize the IRAK1 signaling pathway and the general workflow for characterizing IRAK1 inhibitors.
Figure 1: Simplified IRAK1 signaling pathway initiated by TLR/IL-1R activation.
Figure 2: General experimental workflow for the characterization of an IRAK1 inhibitor.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparison of IRAK1 probes.
IRAK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant active IRAK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well opaque plates
Procedure:
-
Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in the kinase assay buffer containing 10% DMSO.
-
In a 384-well plate, add 2.5 µL of the diluted test inhibitor or diluent solution (for positive and negative controls).
-
Prepare a master mix containing the kinase assay buffer, 500 µM ATP, and 5 mg/ml MBP. Add 12.5 µL of this master mix to each well.
-
Thaw the IRAK1 kinase on ice and dilute it to the working concentration (e.g., 1 ng/µL) in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted IRAK1 enzyme to the wells containing the test inhibitor and substrate mix. For the negative control, add kinase assay buffer without the enzyme.
-
Incubate the plate at 30°C for 45 minutes.
-
To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Intact Protein Mass Spectrometry for Covalent Labeling
This method confirms the covalent binding of an inhibitor to its target protein by detecting the mass shift corresponding to the inhibitor's molecular weight.[6][9][11]
Materials:
-
Purified recombinant IRAK1 protein
-
Covalent inhibitor (e.g., this compound)
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source
Procedure:
-
Incubate the purified IRAK1 protein (e.g., 1-5 µM) with an excess of the covalent inhibitor (e.g., 10-50 µM) in the reaction buffer. A control sample with the protein and DMSO (vehicle) should be prepared in parallel.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) to ensure complete labeling.
-
Desalt the protein-inhibitor mixture to remove unreacted inhibitor and buffer components using a suitable method, such as a C4 ZipTip or a rapid desalting column.
-
Analyze the desalted protein samples by LC-MS. The protein is typically eluted with a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire the mass spectra in the positive ion mode. The raw data, which consists of a series of multiply charged ions, is then deconvoluted to obtain the intact mass of the protein.
-
Compare the deconvoluted mass of the inhibitor-treated IRAK1 with the control sample. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent modification.
Cellular Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the inhibitor.[12][13][14]
Materials:
-
Lymphoma cell lines (e.g., DLBCL, Waldenström's macroglobulinemia cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere and stabilize.
-
Prepare serial dilutions of the test inhibitor in the complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the cells with the inhibitor for a desired period (e.g., 72 hours).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value from the dose-response curve.
Alternative Approaches to Targeting IRAK1
Beyond direct kinase inhibition, alternative strategies for modulating IRAK1 function are being explored. One such approach is the use of Proteolysis Targeting Chimeras (PROTACs).
Figure 3: Comparison of IRAK1 targeting modalities: inhibition vs. degradation.
PROTACs, such as JNJ-101, are bifunctional molecules that induce the degradation of the target protein rather than simply inhibiting its enzymatic activity.[9][10] This offers a distinct advantage as it can eliminate both the catalytic and scaffolding functions of IRAK1, potentially leading to a more profound and durable biological effect.[9]
Conclusion
This compound stands out as a superior chemical probe for studying IRAK1 due to its high potency, covalent mechanism of action, and exceptional selectivity against IRAK4 and the wider kinome.[4][5] Its utility has been demonstrated in cellular contexts, particularly in MYD88-mutated B-cell lymphomas.[4][15] When selecting an IRAK1 probe, researchers should consider the specific requirements of their experimental system. For studies focused on the kinase function of IRAK1 with minimal off-target effects, this compound is an excellent choice. For applications where targeting both IRAK1 and IRAK4 is desired, a dual inhibitor may be more appropriate. Furthermore, the emergence of IRAK1 degraders provides a novel and powerful tool to investigate the non-catalytic scaffolding functions of IRAK1. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the selection and application of chemical probes for IRAK1 research.
References
- 1. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK1 - Wikipedia [en.wikipedia.org]
- 3. What are IRAK1 modulators and how do they work? [synapse.patsnap.com]
- 4. uniprot.org [uniprot.org]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 10. 4.4. Cell Viability Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jrmds.in [jrmds.in]
- 14. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Unveiling the Selectivity of Covalent IRAK1 Inhibitor JH-X-119-01: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the covalent inhibitor JH-X-119-01 against other alternative inhibitors targeting Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This analysis is supported by experimental data on cross-reactivity and detailed methodologies for key assays.
This compound is a potent and highly selective covalent inhibitor of IRAK1, a key kinase in inflammatory signaling pathways.[1][2][3] It distinguishes itself through its remarkable specificity, offering a valuable tool for studying IRAK1-mediated processes and a promising scaffold for therapeutic development. This guide will delve into the cross-reactivity profile of this compound and compare it with other known IRAK1 inhibitors.
Performance Comparison of IRAK1 Inhibitors
The following tables summarize the inhibitory potency and kinase selectivity of this compound in comparison to its precursor, THZ-2-118, and other IRAK inhibitors.
Table 1: Inhibitory Potency (IC50) of Selected IRAK Inhibitors
| Compound | IRAK1 IC50 (nM) | IRAK4 IC50 (nM) | Other Notable Targets (IC50 nM) |
| This compound | 9 | >10,000 | YSK4 (57), MEK3 (N/A) |
| THZ-2-118 | 14.2 | >10,000 | JNK1 (1), JNK2 (2), JNK3 (1) |
| NCGC1481 | 22.6 | 0.8 | FLT3 (<0.5) |
| BAY 1830839 | Limited competitive binding at 1µM | 3.0 | TrkB (limited binding) |
| PF-06650833 | >70% inhibition at 200nM | 0.2 | MNK2, LRRK2, CLK4, CK1γ1 (>70% inhibition at 200nM) |
N/A: Data not available.
Table 2: Kinome Selectivity Profile of IRAK1 Inhibitors
| Compound | KINOMEscan Panel Size | Concentration | Selectivity Score (S(10)) | Key Off-Targets |
| This compound | 468 | 1 µM | 0.01 | YSK4, MEK3 |
| BAY 1830839 | 456 | 1 µM | N/A | IRAK3, TrkB |
Selectivity Score (S(10)) is the fraction of kinases inhibited to a certain degree at a 10 µM concentration. A lower score indicates higher selectivity. N/A: Data not available.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity and the methods used to characterize it, the following diagrams illustrate the relevant biological pathways and experimental procedures.
Caption: MyD88-dependent signaling pathway leading to an inflammatory response, inhibited by this compound.
Caption: Experimental workflow for KINOMEscan profiling to determine inhibitor selectivity.
Caption: Workflow for intact protein mass spectrometry to confirm covalent binding.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay (for IC50 determination)
This assay quantifies the enzymatic activity of IRAK1 in the presence of an inhibitor to determine its potency.
-
Reagents and Materials:
-
Recombinant human IRAK1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Substrate (e.g., Myelin Basic Protein, MBP).
-
Test inhibitor (this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white plates.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant IRAK1 enzyme, and the chosen substrate.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
KINOMEscan™ Cross-Reactivity Profiling
This competition binding assay assesses the selectivity of an inhibitor across a large panel of kinases.
-
Reagents and Materials:
-
KINOMEscan™ screening platform (DiscoverX or similar).
-
Test inhibitor (this compound).
-
Assay buffer.
-
-
Procedure:
-
A DNA-tagged kinase from a panel of 468 kinases is incubated with the test inhibitor at a fixed concentration (e.g., 1 µM).
-
A biotinylated, active-site directed ligand is added to the mixture. The inhibitor and the biotinylated ligand compete for binding to the kinase active site.
-
The kinase-ligand complexes are captured on streptavidin-coated beads.
-
Unbound components are washed away.
-
The amount of kinase bound to the beads is quantified by qPCR using the DNA tag as a template.
-
The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor.
-
A selectivity score (e.g., S(10) at 1 µM) is calculated based on the number of kinases inhibited above a certain threshold, providing a quantitative measure of selectivity.
-
Intact Protein Mass Spectrometry
This technique is used to confirm the covalent binding of the inhibitor to its target protein by detecting the mass increase of the protein-inhibitor adduct.
-
Reagents and Materials:
-
Purified recombinant IRAK1 protein.
-
Test inhibitor (this compound).
-
Incubation buffer (e.g., PBS).
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
-
Procedure:
-
Incubate the purified IRAK1 protein with an excess of the covalent inhibitor (or DMSO as a control) for a sufficient time to allow for covalent bond formation (e.g., 1-2 hours at room temperature).
-
Desalt the protein sample using a C4 ZipTip or similar reversed-phase chromatography method to remove unbound inhibitor and non-volatile salts.
-
Infuse the desalted protein sample into the ESI-MS system.
-
Acquire the mass spectrum of the intact protein.
-
Deconvolute the resulting multi-charged spectrum to determine the average mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the mass of the DMSO-treated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Reagents and Materials:
-
Cell line expressing the target protein (e.g., a lymphoma cell line for IRAK1).
-
Cell culture medium.
-
Test inhibitor (this compound).
-
PBS.
-
Lysis buffer with protease inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the target protein (IRAK1).
-
Secondary antibody.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test inhibitor or vehicle (DMSO) for a specified time in the cell culture incubator.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific for the target protein (IRAK1).
-
Quantify the band intensities at each temperature.
-
Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement and stabilization.
-
References
- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of JH-X-119-01: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), with alternative methods for confirming target engagement in a cellular context. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and experimental workflows.
Introduction to this compound
This compound is a highly selective inhibitor of IRAK1 with a reported IC50 of 9 nM.[1][2][3][4] It exhibits exceptional selectivity over the closely related kinase IRAK4, showing no significant inhibition at concentrations up to 10 µM.[2][5][6] The compound acts as a covalent inhibitor, irreversibly binding to cysteine 302 of IRAK1.[7] This high selectivity and covalent mechanism of action make this compound a valuable tool for studying the specific roles of IRAK1 in cellular signaling and disease.
The IRAK1 Signaling Pathway
IRAK1 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Upon receptor activation, IRAK1 is recruited to the receptor complex and phosphorylated by IRAK4. Activated IRAK1 then dissociates and interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways culminate in the production of pro-inflammatory cytokines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IRAK | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. iwmf.com [iwmf.com]
- 6. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle: Covalent JH-X-119-01 Versus Non-Covalent Inhibitors for IRAK1 Inhibition
For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a continuous endeavor. Interleukin-1 receptor-associated kinase 1 (IRAK1), a key mediator in inflammatory signaling pathways, has emerged as a promising therapeutic target. This guide provides an objective comparison of the covalent inhibitor JH-X-119-01 and non-covalent IRAK1 inhibitors, supported by experimental data to inform research and development decisions.
IRAK1 is a serine/threonine kinase crucial for signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its activation triggers a cascade of events leading to the production of pro-inflammatory cytokines, making it a key player in various inflammatory diseases and cancers. The development of IRAK1 inhibitors is a focal point of drug discovery, with two main strategies emerging: covalent and non-covalent inhibition.
This guide delves into a comparative analysis of this compound, a potent and selective covalent IRAK1 inhibitor, and non-covalent inhibitors, with a focus on the multi-kinase inhibitor Pacritinib, which also exhibits significant IRAK1 inhibitory activity.
Performance Data at a Glance: Covalent vs. Non-Covalent
The following tables summarize the quantitative data on the biochemical potency, cellular activity, and selectivity of this compound and representative non-covalent IRAK1 inhibitors.
Table 1: Biochemical Potency Against IRAK Family Kinases
| Compound | Type | IRAK1 IC₅₀ (nM) | IRAK4 IC₅₀ (nM) | Selectivity for IRAK1 over IRAK4 |
| This compound | Covalent | 9[1] | >10,000[1] | >1,111-fold |
| Pacritinib | Non-covalent | 6[2] | 177[2] | ~30-fold |
| IRAK-1/4 Inhibitor I | Non-covalent | 300[3][4][5] | 200[3][4][5] | ~0.67-fold |
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line | Assay | EC₅₀ / IC₅₀ (µM) | Off-Target Kinases Inhibited |
| This compound | HBL-1 (ABC-DLBCL) | Cell Viability | 12.1[6] | YSK4 (IC₅₀ = 57 nM), MEK3[1] |
| Pacritinib | AML Primary Samples | Cell Viability | Median IC₅₀ = 0.09 | JAK2, FLT3[7] |
| IRAK-1/4 Inhibitor I | HeLa | Cell Viability | ED₅₀ > 30[4] | Minimal off-target activity reported against a panel of 27 other kinases[3][4] |
In-Depth Look: Covalent Inhibition with this compound
This compound is a highly selective covalent inhibitor of IRAK1.[1] It forms an irreversible bond with a cysteine residue (C302) in the ATP-binding pocket of IRAK1, leading to sustained inhibition of its kinase activity.[1] This covalent mechanism of action contributes to its high potency and prolonged duration of action.
The Non-Covalent Approach: Pacritinib and Dual Inhibitors
Non-covalent inhibitors, such as Pacritinib, bind reversibly to the ATP-binding site of IRAK1. Pacritinib is a multi-kinase inhibitor with potent activity against JAK2 and FLT3, in addition to IRAK1.[7] Its clinical activity in myeloid malignancies is attributed to this polypharmacology.[7] Other non-covalent inhibitors, like "IRAK-1/4 Inhibitor I," are designed to target both IRAK1 and the closely related kinase IRAK4.[3][4][5]
Experimental Protocols: The How-To Behind the Data
The following are detailed methodologies for key experiments cited in the comparison of this compound and non-covalent IRAK1 inhibitors.
In Vitro IRAK1 Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK1.
Materials:
-
Recombinant active IRAK1 enzyme
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (at or near the Kₘ for IRAK1)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
Test compounds (e.g., this compound, Pacritinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted test compounds.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate.
-
Add the master mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding diluted active IRAK1 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular IRAK1 Autophosphorylation Assay
This cell-based assay assesses the ability of a compound to inhibit IRAK1 activity within a cellular context by measuring its autophosphorylation.
Materials:
-
Human cell line expressing IRAK1 (e.g., THP-1 monocytes or a relevant cancer cell line)
-
Cell culture medium and supplements
-
TLR agonist (e.g., LPS or R848) to stimulate IRAK1 activation
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IRAK1 and anti-total-IRAK1
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist for a short period (e.g., 15-30 minutes) to induce IRAK1 autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting using anti-phospho-IRAK1 and anti-total-IRAK1 antibodies to detect the levels of phosphorylated and total IRAK1, respectively.
-
Quantify the band intensities and normalize the phosphorylated IRAK1 signal to the total IRAK1 signal.
-
Determine the IC₅₀ value for the inhibition of IRAK1 autophosphorylation.
Cell Viability Assay
This assay evaluates the effect of the inhibitors on the proliferation and survival of cancer cell lines that are dependent on IRAK1 signaling.
Materials:
-
Cancer cell line (e.g., MYD88-mutant DLBCL cell lines)
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or WST-1 reagent)
-
96-well clear or opaque plates
Procedure:
-
Seed cells at a specific density in a 96-well plate.
-
The following day, treat the cells with a range of concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: IRAK1 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing IRAK1 inhibitors.
Conclusion: Choosing the Right Tool for the Job
Both covalent and non-covalent inhibitors of IRAK1 present viable therapeutic strategies, each with distinct characteristics.
-
This compound , as a covalent inhibitor, offers high potency and exceptional selectivity for IRAK1 over IRAK4. This specificity may translate to a more favorable safety profile by avoiding the broader immunosuppressive effects that could arise from dual IRAK1/4 inhibition. The irreversible nature of its binding can lead to a prolonged pharmacodynamic effect.
-
Non-covalent inhibitors like Pacritinib demonstrate the potential of multi-targeted approaches, where inhibiting IRAK1 in concert with other kinases like JAK2 and FLT3 can be beneficial in complex diseases such as AML.[7] Dual IRAK1/4 inhibitors offer broader suppression of the MyD88 signaling pathway, which may be advantageous in certain contexts.
The choice between a covalent, highly selective inhibitor and a non-covalent, multi-targeted or dual inhibitor will depend on the specific therapeutic indication, the desired pharmacological profile, and the tolerance for potential off-target effects. The data and experimental frameworks presented in this guide provide a solid foundation for making these critical decisions in the drug discovery and development process.
References
- 1. iwmf.com [iwmf.com]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of JH-X-119-01: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like JH-X-119-01 is paramount. This document provides essential safety and logistical information, focusing on the operational and disposal plan for this potent and selective covalent inhibitor of interleukin-1 receptor-associated kinases 1 (IRAK1). Adherence to these procedures is critical for laboratory safety and environmental protection.
This compound is recognized for its cytotoxic activity against various cancer cell lines, classifying it as a hazardous compound that requires special disposal considerations. The following guidelines are based on best practices for the disposal of cytotoxic and covalent inhibitor compounds.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound relevant to its handling and preparation for disposal.
| Property | Data | Notes |
| Molecular Weight | 452.47 g/mol | Essential for concentration calculations. |
| Solubility in DMSO | Up to 125 mg/mL (with sonication) | Dimethyl sulfoxide (DMSO) is a common solvent for this compound. Contaminated solvent must be disposed of as hazardous waste. |
| In Vitro IC₅₀ (IRAK1) | 9 nM | Indicates high potency, reinforcing the need for caution in handling and disposal. |
| Cellular EC₅₀ | 0.59 to 9.72 µM | Demonstrates cytotoxic effects in various cell lines, underscoring the hazardous nature of the compound and anything it comes into contact with.[1] |
| Storage (Solid) | -20°C for up to 3 years | Proper storage is crucial to maintain compound integrity and prevent accidental exposure. |
| Storage (In Solvent) | -80°C for up to 6 months | Solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound and associated waste must follow a stringent protocol to minimize exposure and environmental contamination. The following step-by-step guidance outlines the recommended disposal plan.
It is mandatory to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier for complete and definitive disposal instructions. The following are general best-practice guidelines.
1. Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated from regular laboratory waste.
-
This includes, but is not limited to:
-
Unused or expired solid compound and solutions.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated labware (e.g., pipette tips, tubes, flasks, and plates).
-
Solvents and other liquids used to prepare or dissolve the compound.
-
2. Use of Designated Waste Containers:
-
All this compound waste must be collected in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[2][3]
-
These containers should be specifically designated for "Cytotoxic Waste" or "Chemical Waste" in accordance with your institution's and local regulations.[2][3]
-
The use of color-coded containers (e.g., red or purple) is a common practice to easily identify cytotoxic waste.[2][4]
3. Disposal of Solid Waste:
-
Solid this compound and contaminated dry materials (e.g., weighing paper, contaminated wipes) should be placed in a designated, sealed container.
4. Disposal of Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and non-reactive waste container.
-
Do not pour any solution containing this compound down the drain.
-
If chemical neutralization is a potential disposal route, it must be performed by trained personnel in a controlled environment, following a validated protocol.[2] However, incineration is the more common and recommended disposal method for cytotoxic compounds.[2]
5. Disposal of Sharps:
-
Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated sharps container that is puncture-resistant and leak-proof.[2][3]
6. Final Disposal:
-
All collected cytotoxic waste must be disposed of through your institution's hazardous waste management program.
-
This typically involves incineration at a licensed facility.[2]
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the decision-making and operational steps for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling JH-X-119-01
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent and selective IRAK1 inhibitor, JH-X-119-01. Adherence to these guidelines is critical to ensure personal safety and prevent contamination.
Essential Personal Protective Equipment (PPE)
The handling of this compound, a cytotoxic compound, necessitates stringent protective measures. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | Inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change outer gloves every 30 minutes or immediately upon contamination. |
| Eye and Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | A face shield must be worn in addition to safety glasses or goggles when there is a risk of splashes or aerosol generation, such as during vortexing, sonicating, or preparing solutions. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Required when handling the powdered form of the compound, during any procedure that may generate aerosols, and when cleaning spills. |
| Protective Clothing | Disposable, solid-front, back-closing chemotherapy gown with cuffed sleeves | Gowns should be made of a low-permeability fabric. Cuffs should be tucked into the outer pair of gloves. Change gown immediately if contaminated. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material. Disposable shoe covers should be worn when there is a risk of spills. |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent exposure. The following workflow diagram illustrates the correct sequence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
